1-Heptanol-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
5,5,6,6,7,7,7-heptadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2 |
InChI Key |
BBMCTIGTTCKYKF-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCO |
Canonical SMILES |
CCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Heptanol-d7 is a deuterated form of the straight-chain primary alcohol, 1-Heptanol. In this isotopologue, seven hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium. This isotopic labeling makes this compound a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical behavior closely mirrors that of its non-deuterated counterpart, but its distinct mass allows for clear differentiation in analytical assays.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, and expected spectroscopic behavior. Where specific data for the deuterated form is not publicly available, information for the non-deuterated 1-Heptanol is provided as a close proxy, with clarifications on the expected isotopic effects.
Chemical and Physical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to 1-Heptanol. While many physical properties are expected to be very similar, slight variations may exist due to the stronger C-D bond compared to the C-H bond.
Table 1: General and Physical Properties of this compound and 1-Heptanol
| Property | This compound | 1-Heptanol | Source |
| Molecular Formula | C₇H₉D₇O | C₇H₁₆O | MedChemExpress |
| Molecular Weight | 123.24 g/mol | 116.20 g/mol | MedChemExpress |
| Appearance | Colorless liquid | [1][2] | |
| Melting Point | -36 °C | [1][2] | |
| Boiling Point | 176 °C | [1][2] | |
| Density | 0.822 g/mL at 25 °C | [1][2] | |
| Refractive Index | n20/D 1.424 | [1][2] | |
| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [3] | |
| Flash Point | 76 °C | [2] | |
| Autoignition Temperature | 350 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of specific experimental NMR data for this compound in available resources, a direct table of chemical shifts cannot be provided. However, the expected changes in the ¹H and ¹³C NMR spectra compared to 1-Heptanol can be predicted.
-
¹H NMR: The signals corresponding to the protons on the deuterated carbons (C6 and C7) would be absent in the ¹H NMR spectrum of this compound. The remaining proton signals would be expected at chemical shifts very similar to those of 1-Heptanol.
-
¹³C NMR: The carbon signals for the deuterated C6 and C7 positions would exhibit splitting due to coupling with deuterium (a triplet for -CD2- and a septet for -CD3, though these may be complex). The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 | ~3.64 | t |
| H2 | ~1.57 | p |
| H3, H4, H5 | ~1.29 | m |
| OH | Variable | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~63.0 |
| C2 | ~32.8 |
| C3 | ~29.2 |
| C4 | ~25.8 |
| C5 | ~31.8 |
| C6 | Slightly upfield of 22.6, with C-D coupling |
| C7 | Slightly upfield of 14.1, with C-D coupling |
Note: The predicted chemical shifts are based on the known spectrum of 1-Heptanol and general principles of NMR spectroscopy of deuterated compounds. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum will be observed at m/z 123.24.
The fragmentation pattern of this compound under electron ionization (EI) is expected to be similar to that of 1-Heptanol, with characteristic losses of small neutral molecules. However, the masses of the fragments containing the deuterated tail will be shifted accordingly.
Table 4: Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Interpretation |
| [M]+• | 123 | Molecular Ion |
| [M - H₂O]+• | 105 | Loss of water |
| [M - C₃H₃D₄]+ | 76 | Alpha-cleavage |
| [C₂H₅O]+ | 45 | Fragment from the non-deuterated portion |
Experimental Protocols
Detailed experimental protocols for the analysis of deuterated alcohols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete mixing.
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: ~3-4 s
-
-
Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Pulse program: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2.0 s
-
-
Process the ¹³C NMR spectrum similarly and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight, fragmentation pattern, and isotopic purity of this compound.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Set up the GC-MS method:
-
GC Conditions:
-
Injector temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Oven program: Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 30-200
-
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data.
-
Analyze the resulting chromatogram to determine the retention time of this compound and the mass spectrum of the corresponding peak.
Signaling Pathways and Experimental Workflows
This compound is primarily used as a tool in analytical chemistry rather than a modulator of specific signaling pathways. Its main application is as an internal standard in quantitative mass spectrometry.
Use as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound with similar chemical properties to the analyte but a different mass. It is added in a known amount to both calibration standards and unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Conclusion
This compound is a crucial analytical tool for researchers in chemistry and drug development. Its chemical properties are nearly identical to its non-deuterated analog, allowing it to serve as an excellent internal standard for quantitative mass spectrometry, effectively correcting for analytical variability. The distinct mass shift provided by the seven deuterium atoms ensures clear and unambiguous detection. While detailed experimental data for the deuterated form is not always readily available, the information provided in this guide, in conjunction with the data for 1-Heptanol, offers a solid foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for developing robust analytical methods for compounds where this compound is an appropriate internal standard.
References
Synthesis and Purification of 1-Heptanol-d7 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 1-Heptanol-d7, a deuterated analog of 1-heptanol, for its application in research, particularly in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium atoms into molecules can significantly alter their metabolic fate, offering a valuable tool for drug discovery and development.[1][2] This guide details modern synthetic protocols, purification methods, and characterization data, presented in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the deuteration of the corresponding aldehyde, heptanal, followed by its reduction to the desired alcohol. Modern catalytic methods utilizing deuterium oxide (D₂O) as the deuterium source are preferred for their efficiency and high isotopic incorporation.[3][4]
Step 1: Deuteration of Heptanal to Heptanal-d1
Two effective methods for the formyl-selective deuteration of aldehydes are presented below: Photocatalytic Deuteration and N-Heterocyclic Carbene (NHC) Catalyzed Deuteration.
1.1.1. Method A: Photocatalytic Deuteration
This method employs a photocatalyst and a thiol co-catalyst to facilitate the hydrogen-deuterium exchange at the formyl position of heptanal using D₂O.[4][5]
Experimental Protocol:
-
In a reaction vessel, combine heptanal (1 equivalent), a suitable photocatalyst such as 4CzIPN (1-5 mol%), and a thiol catalyst like triphenylsilanethiol (10-30 mol%) in an anhydrous organic solvent (e.g., ethyl acetate).[6]
-
Add deuterium oxide (D₂O, 5-10 equivalents) to the mixture.
-
De-gas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until complete conversion is observed by techniques like GC-MS.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude heptanal-d1.
1.1.2. Method B: N-Heterocyclic Carbene (NHC) Catalyzed Deuteration
NHC catalysis provides a powerful and operationally simple method for the hydrogen-deuterium exchange in aldehydes with D₂O.[3][7][8][9]
Experimental Protocol:
-
To a solution of heptanal (1 equivalent) in a suitable solvent (e.g., a mixture of cyclopentyl methyl ether and D₂O), add an N-heterocyclic carbene catalyst (5-10 mol%).[10]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by NMR spectroscopy or GC-MS to confirm the incorporation of deuterium.
-
Once the reaction is complete, work up the mixture by adding an organic solvent and washing with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield crude heptanal-d1.
Step 2: Reduction of Heptanal-d1 to this compound
The deuterated aldehyde is then reduced to the corresponding alcohol using a standard reducing agent. Sodium borohydride is a mild and selective reagent for this transformation.[11][12][13]
Experimental Protocol:
-
Dissolve the crude heptanal-d1 (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.[11][12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of the aldehyde by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess reducing agent.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound can be purified to a high degree using fractional distillation.[14][15][16][17][18]
Experimental Protocol:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
Place the crude this compound in the distilling flask with a few boiling chips.
-
Heat the flask gently. The temperature at the head of the column should be monitored closely.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-Heptanol (approximately 175-176 °C at atmospheric pressure).[19] Discard any initial lower-boiling fractions.
-
The purified this compound is collected as a clear, colorless liquid.
Data Presentation
The following tables summarize the key quantitative data for this compound and its non-deuterated analog.
Table 1: Physicochemical Properties
| Property | 1-Heptanol | This compound | Reference |
| Molecular Formula | C₇H₁₆O | C₇H₉D₇O | [19][20] |
| Molar Mass ( g/mol ) | 116.20 | 123.24 | [19][20] |
| Boiling Point (°C) | 175.8 | ~176 | [19] |
| Density (g/cm³ at 20°C) | 0.822 | ~0.825 (estimated) | [19] |
| Refractive Index (n²⁰/D) | 1.424 | ~1.424 (estimated) | [19] |
Table 2: Expected Synthesis and Purification Data
| Parameter | Value | Notes |
| Deuterium Incorporation | >95% | Based on modern deuteration methods[3][4] |
| Overall Yield | 70-85% (estimated) | Dependent on the specific conditions and scale |
| Purity after Distillation | >99% | As determined by GC-MS and NMR |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the -OH proton and the protons on the α-carbon will be significantly reduced or absent. The integration of the remaining proton signals will correspond to the non-deuterated positions. |
| ¹³C NMR | The chemical shifts will be very similar to 1-heptanol. The signal for the carbon bearing the deuterium atoms (C1) may show a characteristic triplet due to C-D coupling. |
| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 123. Fragmentation patterns will be similar to 1-heptanol, but with mass shifts corresponding to the presence of deuterium atoms.[21] |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Application in Pharmacokinetic Studies
Caption: Workflow for a typical pharmacokinetic study.
Metabolic Pathway of 1-Heptanol
Caption: Metabolic fate of 1-Heptanol.[22]
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. chembam.com [chembam.com]
- 16. jackwestin.com [jackwestin.com]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Heptanol-d7: A Technical Guide to its Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical characteristics and stability of 1-Heptanol-d7. This deuterated form of 1-Heptanol is a valuable tool in various research and development applications, particularly as a stable isotope-labeled internal standard for mass spectrometry-based quantification. Understanding its fundamental properties is crucial for its effective use and for ensuring the integrity of experimental results.
Core Physical and Chemical Properties
While specific experimental data for this compound is not widely published, its physical properties are expected to be very similar to its non-deuterated counterpart, 1-Heptanol. The primary difference will be in its molecular weight due to the presence of seven deuterium atoms. The data presented below is for 1-Heptanol and should be considered a close approximation for this compound.
Table 1: Physical and Chemical Properties of 1-Heptanol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉D₇O | Calculated |
| Molecular Weight | 123.25 g/mol | Calculated |
| Appearance | Colorless liquid | [1][2] |
| Odor | Faint, aromatic, fatty | [3][4] |
| Density | 0.822 g/mL at 25 °C | [2][5] |
| Boiling Point | 176 °C | [2][5] |
| Melting Point | -36 °C | [2][5] |
| Flash Point | 76 °C (closed cup) | [1][6] |
| Solubility in Water | 1.0 g/L at 18 °C | [1] |
| Solubility in Organic Solvents | Miscible with ethanol and ether | [7][8] |
| Refractive Index | n20/D 1.424 | [2][5] |
Note: Except for the molecular formula and weight, all other data pertains to non-deuterated 1-Heptanol and is provided as a reference.
Stability and Storage
1-Heptanol is a stable compound under normal laboratory conditions.[5] It is, however, flammable and incompatible with strong acids and strong oxidizing agents.[4][5]
Deuteration is a known strategy employed in drug development to enhance metabolic stability.[9] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can be a valuable property in designing drugs with improved pharmacokinetic profiles.
Biological Activity and Potential Signaling Pathway Interactions
While 1-Heptanol is primarily used as a fragrance, a solvent, and a chemical intermediate, it also exhibits some biological activity. It has been reported to act as a blocker of gap junctions and possesses antimicrobial properties.[11][12]
Long-chain alcohols can interact with cellular membranes and influence the activity of membrane-bound proteins and signaling pathways. Although research specifically on 1-Heptanol's interaction with signaling pathways is limited, studies on other alcohols, such as ethanol, provide a framework for potential mechanisms. For instance, ethanol is known to modulate signaling pathways involved in lipid metabolism and inflammation, such as the Sirtuin 1 (SIRT1)-AMP-activated protein kinase (AMPK) axis, particularly in the context of alcoholic fatty liver disease.[13] Ethanol can also interact with membrane-associated signal transduction, such as the phospholipase C (PLC) pathway.[14] It is plausible that 1-Heptanol, with its longer alkyl chain and greater lipophilicity, could also interact with and modulate such pathways.
Below is a generalized diagram representing a potential interaction of an alcohol with a G-protein coupled receptor (GPCR) signaling pathway leading to the activation of Phospholipase C.
Potential modulation of a GPCR-PLC signaling pathway by an alcohol.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to determine the physical characteristics of this compound.
1. Determination of Solubility
-
Objective: To determine the solubility of this compound in water and organic solvents.
-
Methodology:
-
Prepare a series of test tubes each containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone).
-
Incrementally add a known volume of this compound to each test tube.
-
After each addition, vortex the mixture thoroughly and observe for complete dissolution.
-
The point at which no more this compound dissolves and a separate phase is observed represents the saturation point.
-
The solubility can then be calculated in terms of g/L or mg/mL.
-
2. Determination of Density
-
Objective: To determine the density of this compound.
-
Methodology:
-
Accurately weigh an empty, dry pycnometer (a small glass flask for measuring density).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.
-
Record the temperature of the liquid.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
3. Stability Testing
-
Objective: To assess the stability of this compound under various conditions.
-
Methodology:
-
Aliquots of this compound are stored under different conditions (e.g., varying temperatures, light exposure, in the presence of potential reactants like strong acids or bases).
-
At specified time intervals, samples are taken from each condition.
-
The purity and integrity of the this compound are assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic purity.
-
Below is a workflow diagram for a typical stability study.
Experimental workflow for a stability study of this compound.
References
- 1. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Heptanol | 111-70-6 [chemicalbook.com]
- 4. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]
- 5. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Heptanol 98 111-70-6 [sigmaaldrich.com]
- 7. 1-Heptanol [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sirtuin 1 signaling and alcoholic fatty liver disease - You - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 14. Alcohol and membrane-associated signal transduction [pubmed.ncbi.nlm.nih.gov]
Applications of 1-Heptanol-d7 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical pathways and understanding the pharmacokinetic profiles of novel chemical entities. 1-Heptanol-d7, a deuterated analog of the seven-carbon fatty alcohol 1-Heptanol, serves as a powerful tracer in such investigations. The substitution of hydrogen atoms with deuterium at the terminal end of the alkyl chain imparts a higher mass and a stronger carbon-deuterium bond. This seemingly subtle modification does not significantly alter the compound's chemical properties but provides a distinct mass signature for detection by mass spectrometry and can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.
This technical guide provides a comprehensive overview of the core applications of this compound in metabolic research. It details the metabolic pathways of its non-deuterated counterpart, outlines experimental protocols for its use as a metabolic tracer, and presents hypothetical data to illustrate its utility in quantifying metabolic flux and enzyme kinetics.
Core Principles of Deuterated Tracers in Metabolic Research
The utility of this compound in metabolic studies is founded on two key principles:
-
Mass Shifting for Tracer Analysis: The increased mass of this compound allows it and its subsequent metabolites to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. This enables researchers to track the fate of the administered compound through various metabolic pathways.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Enzymes that catalyze the cleavage of this bond will do so at a slower rate for the deuterated compound.[1][2][3] This effect can be exploited to identify rate-limiting metabolic steps and to modulate a drug's metabolic stability. By comparing the metabolism of 1-Heptanol and this compound, researchers can gain insights into the mechanisms and kinetics of the enzymes involved.
Metabolic Pathways of 1-Heptanol
1-Heptanol, as a medium-chain fatty alcohol, is primarily metabolized in the liver through two main oxidative pathways:
-
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Pathway: This is the canonical pathway for alcohol metabolism.[4]
-
Step 1: Oxidation to Heptanal: Cytosolic alcohol dehydrogenase (ADH) or a fatty alcohol:NAD+ oxidoreductase (FAO) complex oxidizes 1-Heptanol to its corresponding aldehyde, heptanal.[1][4][5][6]
-
Step 2: Oxidation to Heptanoic Acid: The highly reactive heptanal is rapidly oxidized to heptanoic acid by aldehyde dehydrogenase (ALDH).[4][5][6]
-
-
Cytochrome P450 (CYP) Pathway: Microsomal CYP enzymes, particularly those from the CYP4 family, provide an alternative route for fatty alcohol metabolism.[7][8] These monooxygenases hydroxylate the alkyl chain at various positions, primarily the terminal (ω) and sub-terminal (ω-1, ω-2) carbons.[7][8]
The resulting heptanoic acid can then undergo further metabolism, such as β-oxidation for energy production or incorporation into complex lipids like triglycerides and wax esters.[4][5]
Metabolic pathways of 1-Heptanol.
Applications of this compound in Research
Quantifying Metabolic Flux
By introducing this compound into a biological system (in vitro or in vivo) and monitoring the appearance of its deuterated metabolites over time using mass spectrometry, researchers can quantify the flux through the different metabolic pathways.
| Metabolite | Molecular Weight (Da) | Molecular Weight (d7-labeled) (Da) |
| 1-Heptanol | 116.20 | 123.24 |
| Heptanal | 114.18 | 121.22 |
| Heptanoic Acid | 130.18 | 137.22 |
Table 1: Molecular weights of 1-Heptanol and its primary metabolites, with and without deuterium labeling.
Investigating Enzyme Kinetics and the Kinetic Isotope Effect
Comparing the rate of metabolism of 1-Heptanol with that of this compound allows for the determination of the kinetic isotope effect (KIE). A significant KIE (typically >1.5) indicates that the cleavage of the C-H/C-D bond is a rate-limiting step in the enzymatic reaction.
| Substrate | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (CLunlabeled / CLlabeled) |
| 1-Heptanol | Human Liver Microsomes | 150.2 ± 12.5 | 55.8 ± 6.2 | 2.69 | 2.1 |
| This compound | Human Liver Microsomes | 75.1 ± 8.9 | 58.1 ± 7.5 | 1.29 |
Table 2: Hypothetical kinetic parameters for the metabolism of 1-Heptanol and this compound in human liver microsomes. The data illustrates a significant kinetic isotope effect.
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability and profile of this compound in a subcellular fraction.
Materials:
-
1-Heptanol and this compound (≥98% isotopic purity)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., 1-Octanol-d9)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 1-Heptanol and this compound in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system at 37°C.
-
-
Initiation of Reaction:
-
Add the substrate (1-Heptanol or this compound) to the pre-warmed mixture to a final concentration of, for example, 1 µM.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (1-Heptanol or this compound) and the formation of metabolites (e.g., Heptanoic Acid-d7).
-
Workflow for in vitro metabolism studies.
Conclusion
This compound is a valuable tool in metabolic research, offering a means to trace the biotransformation of fatty alcohols and to probe the mechanisms of the enzymes involved. Its application in conjunction with modern analytical techniques like mass spectrometry provides high-quality quantitative data that is crucial for advancing our understanding of lipid metabolism and for the development of safer and more effective drugs. The principles and protocols outlined in this guide serve as a foundation for researchers to design and execute robust metabolic studies utilizing deuterated tracers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated internal standards. By leveraging the unique properties of deuterium, a stable isotope of hydrogen, these standards have become the gold standard for mitigating analytical variability and ensuring the integrity of quantitative data, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).
Core Principles: Why Deuterium?
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[1] This subtle isotopic substitution results in a compound that is chemically almost identical to the analyte of interest but possesses a higher molecular weight.[2] This key difference allows for their differentiation by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the analyte throughout the analytical workflow.[3]
The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4] A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation.[5] The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then measured. Because both the analyte and the standard are subject to the same sources of error—such as degradation, extraction losses, and ionization variability—the ratio remains constant, leading to a highly accurate and precise quantification of the analyte.[2][6]
Key Advantages of Employing Deuterated Standards
The use of deuterated internal standards offers several critical advantages over other types of internal standards (e.g., structural analogs) or external calibration methods:
-
Compensation for Matrix Effects: Biological matrices like plasma, blood, and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[2]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[7] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final measured ratio is unaffected.
-
Improved Accuracy and Precision: By accounting for multiple sources of analytical error, deuterated standards significantly enhance the accuracy and precision of quantitative methods.[2] This is crucial for regulated bioanalysis where stringent acceptance criteria must be met.[8]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when using deuterated or other stable isotope-labeled internal standards (SIL-IS) compared to analogous (non-isotopically labeled) internal standards or methods without an internal standard.
Table 1: Comparison of Assay Performance for Kahalalide F with Analogous vs. SIL Internal Standard
| Parameter | Analogous Internal Standard | SIL (D8) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
This table demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a SIL internal standard is used.
Table 2: Validation Summary for the Quantification of Immunosuppressants Using Deuterated Internal Standards
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
This table showcases the excellent performance characteristics of an LC-MS/MS method for multiple immunosuppressants, enabled by the use of their respective deuterated internal standards.
Table 3: Comparison of Internal Standards for Testosterone Measurement by LC-MS/MS [1][6]
| Internal Standard | Passing-Bablok Regression Equation (vs. D2 Standard) |
| D5-Testosterone | y = 0.86x + 0.04 |
| C13-Testosterone | y = 0.90x + 0.02 |
This table illustrates that the choice of internal standard can significantly affect the results, with the D2-testosterone standard being the reference in this study. The results with D5 and C13 labeled standards showed a proportional negative bias compared to the D2 standard.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid.
Sample Preparation:
-
To 100 µL of whole blood (for cyclosporine A, tacrolimus, sirolimus, everolimus) or plasma (for mycophenolic acid), add the deuterated internal standard solution.
-
Add a precipitation solution containing a mixture of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Quantification of Vitamin D3 and 25-Hydroxyvitamin D3 in Food by LC-MS/MS
This protocol details a method for the analysis of vitamin D3 and its metabolite in various food matrices.[1]
Sample Preparation:
-
Homogenize the food sample.
-
Add a deuterated internal standard solution (e.g., vitD3-[d6] and 25(OH)D3-[d6]).
-
Perform saponification to release the analytes from the matrix.
-
Extract the analytes using liquid-liquid extraction (LLE) with a suitable organic solvent.
-
Purify the extract using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
Liquid Chromatography: Use an HPLC or UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mobile phase containing an organic solvent and an aqueous component with additives like ammonium formate and formic acid to enhance ionization.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode with positive ESI.
Quantification of Eicosanoids in Human Plasma by UPLC-MS/MS
This protocol outlines a method for the comprehensive analysis of eicosanoids in human plasma.
Sample Preparation:
-
To 20 µL of human plasma, add 100 µL of a deuterated internal standard solution containing a mixture of 26 deuterated eicosanoids.
-
Dilute the sample with phosphate-buffered saline.
-
Perform solid-phase extraction (SPE) using a reversed-phase SPE column.
-
Condition the column with methanol and then water.
-
Load the sample.
-
Wash the column with 10% methanol to remove impurities.
-
Elute the eicosanoids with methanol.
-
-
Evaporate the eluate to dryness under vacuum.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
UPLC-MS/MS Conditions:
-
Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C18 column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water/acetonitrile/acetic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode with negative ESI.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards.
Conclusion
Deuterated standards are an indispensable tool in modern quantitative analysis, providing a robust solution to many of the challenges inherent in the analysis of complex biological samples. Their ability to accurately and precisely correct for matrix effects and sample preparation variability makes them a cornerstone of reliable bioanalytical method development and validation. As analytical instrumentation continues to advance in sensitivity, the role of deuterated standards in ensuring data integrity will only become more critical for researchers, scientists, and drug development professionals.
References
- 1. arborassays.com [arborassays.com]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. lipidmaps.org [lipidmaps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 1-Heptanol-d7 Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly within drug development and bioanalytical studies, the integrity of internal standards is paramount. This guide provides an in-depth exploration of the isotopic purity requirements for 1-Heptanol-d7, a commonly used internal standard. Understanding and verifying the isotopic purity of this deuterated compound is critical for ensuring the accuracy, precision, and reliability of analytical data.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based assays. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The accuracy of quantification hinges on the isotopic purity of the internal standard. The presence of unlabeled 1-Heptanol (d0) or partially deuterated species in the this compound standard can lead to an overestimation of the analyte concentration, compromising the validity of the study. Therefore, stringent isotopic purity requirements are essential.
Quantitative Specifications for this compound
The acceptable level of isotopic purity for this compound can vary depending on the sensitivity and requirements of the analytical method. However, for most applications in pharmaceutical and bioanalytical research, a high degree of isotopic enrichment is necessary. Below is a summary of typical specifications sourced from commercial suppliers and analytical best practices.
| Parameter | Specification | Implication |
| Isotopic Enrichment (Atom % D) | ≥ 98% | A high percentage of deuterium atoms minimizes the contribution of the internal standard to the analyte signal. |
| Abundance of d0 Isotope | < 0.5% | A low level of the unlabeled species is crucial to prevent significant interference with the analyte quantification. |
| Chemical Purity | ≥ 98% | Ensures that any observed interference is not due to other chemical impurities. |
Note: These are typical specifications. For highly sensitive assays, even more stringent requirements may be necessary. It is always recommended to consult the Certificate of Analysis (CoA) for the specific batch of the internal standard being used.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing isotopic distribution. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, allowing for the differentiation of deuterated and non-deuterated species.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating 1-Heptanol.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak for unlabeled 1-Heptanol (m/z 116) and this compound (m/z 123).
-
Analyze the mass spectrum to determine the relative abundance of the d0 to d7 isotopologues.
-
Calculate the isotopic purity by expressing the abundance of the d7 species as a percentage of the total abundance of all heptanol isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is an invaluable tool for confirming the positions of deuterium labeling and assessing isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). The use of a non-deuterated solvent for ²H NMR may also be appropriate.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of proton signals at the expected chemical shifts for the deuterated positions confirms successful labeling. For 1-Heptanol, the terminal methyl group protons typically appear around 0.9 ppm, and the methylene protons adjacent to the hydroxyl group appear around 3.6 ppm. The other methylene protons will appear between approximately 1.2 and 1.6 ppm.
-
Integration of any residual proton signals against a known internal standard can provide a quantitative measure of the isotopic purity.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Observe the signals corresponding to the deuterated positions. The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.
-
The presence and integration of these signals confirm the location and relative abundance of the deuterium labels.
-
Visualizing the Workflow
To better illustrate the process of verifying the isotopic purity of this compound, the following diagrams outline the key experimental workflows.
Logical Relationship for Purity Assessment
The following diagram illustrates the logical flow for assessing the suitability of a this compound internal standard for a quantitative assay.
Conclusion
The use of this compound as an internal standard is a robust technique for quantitative analysis, but its efficacy is directly tied to its isotopic purity. For researchers, scientists, and drug development professionals, a thorough understanding and verification of these purity requirements are not just best practice, but a necessity for generating reliable and defensible data. By implementing the rigorous analytical protocols outlined in this guide, laboratories can ensure the integrity of their internal standards and, consequently, the accuracy of their results.
Methodological & Application
Application Note: High-Throughput Quantification of Fusel Alcohols in Spirits Using 1-Heptanol-d7 as an Internal Standard by GC-MS
Abstract
This application note presents a robust and reliable method for the quantitative analysis of common fusel alcohols (isoamyl alcohol, isobutanol, and 1-propanol) in distilled spirits using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance accuracy and precision, 1-Heptanol-d7 is employed as an internal standard (IS). The use of a deuterated internal standard mitigates variability introduced during sample preparation and injection, ensuring high-quality data essential for quality control in the alcoholic beverage industry and regulatory compliance. This document provides a detailed experimental protocol, data presentation, and validation of the method.
Introduction
Fusel alcohols, also known as higher alcohols, are byproducts of fermentation and significantly contribute to the aroma and flavor profile of alcoholic beverages. While they are essential for the characteristic bouquet of many spirits, excessive concentrations can lead to off-flavors and are subject to regulatory limits. Therefore, accurate and precise quantification of these compounds is crucial for quality assurance in the production of distilled spirits.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds in complex matrices.[1][2] The use of an internal standard is a widely accepted practice to improve the accuracy and precision of quantitative chromatographic methods by correcting for variations in sample injection volume and potential matrix effects.[3] Deuterated compounds are ideal internal standards for GC-MS analysis as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio.[4] This application note details a validated GC-MS method using this compound as an internal standard for the routine analysis of key fusel alcohols in spirit samples.
Experimental
Materials and Reagents
-
Analytes: Isoamyl alcohol (3-methyl-1-butanol), Isobutanol (2-methyl-1-propanol), 1-Propanol (all >99% purity)
-
Internal Standard: this compound (98% isotopic purity)
-
Solvent: Ethanol (200 proof, HPLC grade)
-
Matrix: Deionized water
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-624 or equivalent polar capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Preparation of Standard Solutions
A primary stock solution of the fusel alcohols was prepared in ethanol. A separate stock solution of the internal standard, this compound, was also prepared in ethanol. Working standard solutions were prepared by serial dilution of the primary stock solution with a 40% ethanol/water solution (v/v) to create a calibration curve. Each calibration standard was spiked with the this compound internal standard to a final concentration of 50 µg/mL.
Sample Preparation
Spirit samples were diluted with deionized water to bring the expected fusel alcohol concentrations within the calibration range. For a typical whiskey or vodka sample, a 1:10 dilution is recommended. Following dilution, the samples were spiked with the this compound internal standard to a final concentration of 50 µg/mL.
GC-MS Method
The GC-MS parameters were optimized for the separation and detection of the target fusel alcohols and the internal standard.
Table 1: GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 25 °C/min to 240 °C, hold for 2 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, the mass spectrometer was operated in SIM mode. The quantifier and qualifier ions for each analyte and the internal standard are listed in Table 2.
Table 2: SIM Parameters for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Propanol | 31 | 29, 59 |
| Isobutanol | 43 | 41, 74 |
| Isoamyl alcohol | 41 | 43, 70 |
| This compound (IS) | 50 | 46, 75 |
Results and Discussion
Chromatographic Performance
The developed GC-MS method provided excellent chromatographic separation of the target fusel alcohols and the internal standard, with good peak shape and resolution. A representative chromatogram is shown in Figure 1.
(Note: A representative chromatogram would be displayed here in a full application note)
Calibration and Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 200 µg/mL for all analytes. The calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The correlation coefficients (r²) for all calibration curves were greater than 0.999, indicating a strong linear relationship.
Table 3: Calibration Curve Data
| Analyte | Concentration Range (µg/mL) | Calibration Equation | r² |
| 1-Propanol | 1 - 200 | y = 0.021x + 0.003 | 0.9995 |
| Isobutanol | 1 - 200 | y = 0.018x - 0.001 | 0.9998 |
| Isoamyl alcohol | 1 - 200 | y = 0.025x + 0.005 | 0.9992 |
Method Validation
The method was validated for its accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The results are summarized in Table 4.
Table 4: Method Validation Summary
| Analyte | Accuracy (%) | Precision (%RSD, n=6) | LOD (µg/mL) | LOQ (µg/mL) |
| 1-Propanol | 98.5 - 101.2 | < 3 | 0.5 | 1.5 |
| Isobutanol | 99.1 - 102.5 | < 2.5 | 0.4 | 1.2 |
| Isoamyl alcohol | 97.8 - 100.5 | < 3.5 | 0.6 | 1.8 |
The accuracy was determined by spiking a known amount of the analytes into a blank matrix (40% ethanol/water) at three different concentration levels. The precision was evaluated by analyzing six replicate samples at a mid-range concentration. The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Logical Workflow
Caption: Workflow for the quantification of fusel alcohols using this compound as an internal standard.
Signaling Pathway of Internal Standard Method
Caption: Principle of the internal standard method for quantitative analysis.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust solution for the quantification of fusel alcohols in distilled spirits. The use of a deuterated internal standard effectively compensates for potential variations during sample handling and analysis, leading to reliable data for quality control and regulatory purposes. This method is suitable for high-throughput laboratory environments in the alcoholic beverage industry.
References
Application Notes and Protocols for Incorporating 1-Heptanol-d7 in LC-MS Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Heptanol-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) sample preparation. The focus is on the quantitative analysis of small molecules, particularly in complex biological matrices.
Introduction
In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision.[1][2] A SIL-IS helps to correct for variations that can occur during sample preparation, injection, chromatographic separation, and detection.[3] this compound, a deuterated form of 1-Heptanol, serves as an excellent internal standard for a range of analytes, particularly those with similar chemical properties such as other alcohols, fatty acids, and other medium-chain hydrophobic molecules. Its use is advantageous as it co-elutes closely with the target analytes, experiences similar matrix effects and ionization suppression, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Applications
This compound is a suitable internal standard for the quantification of:
-
Medium to Long-Chain Alcohols and Aldehydes: In applications such as flavor and fragrance analysis, or in metabolomics studies focusing on lipid metabolism.
-
Short and Medium-Chain Fatty Acids (SCFAs and MCFAs): In gut microbiome research, clinical diagnostics, and nutritional studies. While structurally different, its extraction recovery can mimic that of certain fatty acids, especially after derivatization.
-
Other Hydrophobic Small Molecules: In various matrices where its physicochemical properties are comparable to the analytes of interest.
Experimental Protocols
Herein, we provide two detailed protocols for the use of this compound as an internal standard in LC-MS sample preparation: one employing protein precipitation for polar to semi-polar analytes and another using liquid-liquid extraction for more hydrophobic compounds.
Protocol 1: Protein Precipitation for Analysis of Medium-Chain Alcohols in Plasma
This protocol is designed for the rapid and efficient extraction of medium-chain alcohols from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to achieve a final concentration of 1 µg/mL. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction for Analysis of Fatty Acids in Fecal Samples
This protocol is suitable for the extraction of short and medium-chain fatty acids from fecal samples, where this compound can be used to monitor the efficiency of the extraction process.
Materials:
-
Fecal samples
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Glass centrifuge tubes (15 mL)
-
Centrifuge
-
LC-MS vials
Procedure:
-
Sample Homogenization: Homogenize fecal samples (e.g., 50 mg) in 500 µL of water.
-
Internal Standard Spiking: Add 10 µL of a this compound working solution to the homogenate.
-
Acidification: Acidify the sample by adding 20 µL of concentrated HCl to protonate the fatty acids.
-
Extraction Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of MTBE and methanol.
-
Vortexing: Vortex the mixture vigorously for 15 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the extract in 100 µL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis.
-
Transfer: Transfer the reconstituted sample to an LC-MS vial.
Data Presentation
The following tables summarize representative quantitative data that can be obtained using this compound as an internal standard. The values are illustrative and may vary depending on the specific analyte, matrix, and LC-MS system.
Table 1: Representative LC-MS/MS Parameters for Analytes and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 1-Hexanol | 103.1 | 85.1 | 15 | 4.2 |
| 1-Heptanol | 117.1 | 99.1 | 15 | 5.1 |
| This compound (IS) | 124.2 | 106.2 | 15 | 5.0 |
| Octanoic Acid | 143.1 | 99.1 | 18 | 5.8 |
| Nonanoic Acid | 157.1 | 113.1 | 18 | 6.5 |
Table 2: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1-Hexanol | 5 | 1000 | 92.5 | 95.1 | 4.8 | 6.2 |
| 1-Heptanol | 5 | 1000 | 95.1 | 96.3 | 4.2 | 5.8 |
| Octanoic Acid | 10 | 2000 | 88.7 | 91.5 | 6.1 | 7.5 |
| Nonanoic Acid | 10 | 2000 | 89.2 | 90.8 | 5.9 | 7.1 |
Visualizations
Experimental Workflow
References
- 1. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Application Note: Quantification of Volatile Organic Compounds Using 1-Heptanol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) in various matrices using 1-Heptanol-d7 as an internal standard (ISTD) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound, being structurally similar to many mid-to-high boiling point VOCs, serves as an excellent ISTD for a range of analytes. This document provides detailed experimental protocols for sample preparation, instrument configuration, and data analysis, along with data presentation guidelines.
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their diverse origins and physiological effects.[3][4] Accurate quantification of VOCs is often challenging due to their volatility, which can lead to analyte loss during sample handling and analysis.[5] The use of an internal standard that closely mimics the chemical and physical properties of the target analytes can significantly mitigate these challenges.[1][2]
Deuterated compounds are ideal internal standards for mass spectrometry-based methods as they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for precise correction of analytical variability. This compound is a suitable ISTD for the analysis of various VOCs, particularly alcohols, aldehydes, and ketones, in complex matrices.
Experimental Workflow
The overall experimental workflow for the quantification of VOCs using this compound as an internal standard is depicted below. This process involves sample collection, the addition of the internal standard, extraction of the volatile components, and subsequent analysis by GC-MS.
Caption: Experimental workflow for VOC quantification.
Method and Protocols
This section provides detailed protocols for the quantification of VOCs using this compound as an internal standard. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).[3][6]
Materials and Reagents
-
Solvents: Methanol (Purge-and-trap grade), Deionized Water (VOC-free)
-
Internal Standard (ISTD): this compound (≥98% isotopic purity)
-
Target VOCs Standards: Analytical grade standards of the VOCs of interest
-
Sample Vials: Headspace vials (e.g., 20 mL) with PTFE-lined septa
-
Gases: Helium (carrier gas, 99.999% purity)
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.
-
Sample Introduction System: Headspace autosampler, Solid-Phase Microextraction (SPME) device, or Purge and Trap (P&T) system.[7]
Preparation of Standard Solutions
-
ISTD Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
ISTD Working Solution (50 µg/mL): Dilute the ISTD stock solution with methanol to achieve the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target VOCs into a blank matrix (e.g., VOC-free water or a representative matrix). Add a constant amount of the ISTD working solution to each calibration standard.
Sample Preparation Protocol (Headspace Analysis)
Headspace analysis is a common technique for the extraction of volatile compounds from liquid or solid samples.
-
Sample Aliquoting: Place a known volume or weight of the sample (e.g., 5 mL of a liquid sample) into a headspace vial.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample in the vial to achieve a final concentration appropriate for the expected analyte concentrations and instrument sensitivity.
-
Equilibration: Seal the vial and place it in the headspace autosampler's incubator. Allow the sample to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the VOCs to partition into the headspace.
-
Injection: The autosampler will then inject a portion of the headspace gas into the GC-MS for analysis.
GC-MS Operating Conditions (Example)
-
GC Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Transfer Line: 250°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for target analytes. For this compound, characteristic ions should be monitored.
Data Analysis and Quantification
The quantification of target VOCs is based on the principle of internal standardization.
Caption: Data analysis workflow for internal standardization.
-
Peak Integration: Integrate the chromatographic peak areas of the target VOCs and the this compound internal standard.
-
Calibration Curve: For each target analyte, plot the ratio of the analyte peak area to the ISTD peak area against the known concentration of the analyte in the calibration standards. Perform a linear regression to generate a calibration curve.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the target VOCs in the unknown samples based on their measured analyte-to-ISTD peak area ratios.
Quantitative Data Summary
The following table provides an example of how to structure quantitative data for a set of target VOCs analyzed using this compound as an internal standard.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Calibration Range (ng/mL) | R² of Calibration Curve | Limit of Detection (LOD) (ng/mL) |
| This compound (ISTD) | e.g., 12.5 | e.g., 62 | N/A | N/A | N/A |
| Hexanal | e.g., 8.2 | e.g., 56 | 1 - 100 | > 0.995 | 0.5 |
| 1-Butanol | e.g., 5.6 | e.g., 43 | 1 - 100 | > 0.998 | 0.8 |
| Toluene | e.g., 7.1 | e.g., 91 | 0.5 - 50 | > 0.999 | 0.2 |
| Ethylbenzene | e.g., 9.5 | e.g., 91 | 0.5 - 50 | > 0.997 | 0.3 |
Note: The retention times, quantitation ions, and performance metrics are illustrative and should be determined experimentally for the specific analytical system and conditions used.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of a wide range of volatile organic compounds by GC-MS. This approach effectively corrects for variations in sample preparation and instrument performance, leading to high-quality quantitative data. The protocols and guidelines presented in this application note can be adapted for various research, clinical, and industrial applications involving VOC analysis.
References
- 1. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
Application Notes and Protocols for Trace Analysis Using 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Heptanol-d7 as an internal standard in trace-level quantitative analysis. The methodologies outlined are broadly applicable for the analysis of volatile and semi-volatile organic compounds, particularly alcohols, fatty acids, and other structurally related molecules in complex matrices such as biological fluids and environmental samples. The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation.[1][2][3]
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of 1-Heptanol. In mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as an ideal internal standard. Deuterated standards are chemically almost identical to their non-labeled counterparts, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[4] This co-elution is crucial for accurately compensating for variations in signal intensity caused by matrix effects.[5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Core Applications
The primary application of this compound is as an internal standard for the quantification of 1-Heptanol and other structurally similar medium-chain alcohols or fatty acids. It is particularly valuable in:
-
Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of heptanol or related compounds.
-
Metabolomics: Quantifying endogenous levels of medium-chain fatty alcohols.
-
Environmental monitoring: Measuring trace levels of industrial alcohols in water and soil samples.
-
Food and beverage analysis: Quantifying flavor and aroma compounds.
Method Performance and Quantitative Data
The following tables summarize typical performance data that can be expected when developing a robust analytical method using this compound as an internal standard. The data presented is representative and based on performance characteristics reported for similar validated methods employing deuterated internal standards for trace analysis.
Table 1: Representative GC-MS Method Performance for the Quantification of 1-Heptanol using this compound
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Table 2: Representative LC-MS/MS Method Performance for the Quantification of a Heptanoic Acid derivative using this compound (after derivatization)
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of 1-Heptanol in Human Plasma using GC-MS
This protocol describes a method for the trace-level quantification of 1-Heptanol in human plasma using this compound as an internal standard, followed by GC-MS analysis.
1. Materials and Reagents
-
1-Heptanol (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Autosampler vials with inserts (2 mL)
2. Preparation of Standard and QC Samples
-
Prepare a 1 mg/mL stock solution of 1-Heptanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the 1-Heptanol stock, prepare a series of working standards by serial dilution in methanol to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of 1 µg/mL this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standards.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample, calibration standard, or QC into a 15 mL centrifuge tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard solution to each tube and vortex briefly.
-
Add 2 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C, hold for 2 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Heptanol: m/z 70, 83
-
This compound: m/z 77, 90
-
5. Data Analysis
-
Integrate the peak areas for the selected ions for both 1-Heptanol and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-Heptanol in the unknown samples by interpolation from the calibration curve.
Protocol 2: General Workflow for Method Development using this compound in LC-MS/MS
This protocol outlines a general approach for developing a quantitative LC-MS/MS method for a target analyte using this compound as an internal standard. This is particularly useful for non-volatile analytes or those requiring derivatization.
1. Analyte and Internal Standard Characterization
-
Infuse a standard solution of the target analyte and this compound directly into the mass spectrometer to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters such as collision energy and fragmentor voltage for maximum signal intensity.
2. Chromatographic Method Development
-
Select a suitable HPLC or UHPLC column (e.g., C18, C8) based on the polarity of the analyte.
-
Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) that provides good peak shape and resolution for the analyte and internal standard.
-
Ensure that the analyte and this compound co-elute or elute very closely to each other.[5]
3. Sample Preparation Optimization
-
Evaluate different sample preparation techniques such as protein precipitation (for plasma/serum), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to efficiently extract the analyte and remove matrix interferences.
-
Spike blank matrix with the analyte and internal standard at a known concentration to assess the recovery and matrix effects of the chosen sample preparation method.
4. Method Validation
-
Perform a full method validation according to relevant guidelines (e.g., FDA, EMA). This should include assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Recovery
-
Matrix effect
-
Stability of the analyte in the matrix and in processed samples.
-
Visualizations
Caption: Workflow for GC-MS analysis with this compound.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1-Heptanol-d7 in Food and Beverage Volatile Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is paramount in the food and beverage industry for quality control, flavor and aroma profiling, and authenticity verification. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and reliable method for the quantification of these compounds.[1][2][3][4] This technique utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest. This allows it to effectively compensate for matrix effects and variations during sample preparation and analysis, leading to more precise and accurate results.[5][6][7][8]
1-Heptanol-d7, a deuterated form of 1-Heptanol, serves as an excellent internal standard for the analysis of a range of volatile compounds in various food and beverage matrices. Its chemical similarity to many flavor and aroma compounds, particularly other alcohols and esters, makes it a suitable choice for a wide array of applications. These application notes provide detailed protocols for the use of this compound in the GC-MS analysis of volatile compounds in wine, beer, fruit juice, and coffee.
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample at the beginning of the analytical procedure. The labeled standard equilibrates with the endogenous, unlabeled analyte. During sample preparation and injection into the gas chromatograph, any losses of the analyte will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.
Application 1: Analysis of Volatile Compounds in Wine
Objective: To quantify key volatile aroma compounds in wine using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol:
-
Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 50 µL of a 10 µg/mL solution of this compound in ethanol as the internal standard.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 40°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C (splitless mode for 2 minutes).
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program: Start at 40°C (hold for 3 minutes), ramp to 220°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 200°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Quantification Ions: Select specific, abundant, and interference-free ions for this compound and the target analytes. For this compound, characteristic ions would be monitored.
-
Quantitative Data Presentation:
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration Range (µg/L) |
| Ethyl Hexanoate | 12.5 | 88 | 60, 116 | 1 - 500 |
| Isoamyl Acetate | 9.8 | 70 | 43, 55 | 5 - 1000 |
| β-Damascenone | 18.2 | 190 | 69, 91 | 0.1 - 50 |
| 1-Hexanol | 10.1 | 56 | 84, 102 | 10 - 2000 |
| This compound (IS) | 11.9 | (Specific to d7) | (Specific to d7) | N/A |
Workflow Diagram:
Application 2: Analysis of Volatile Compounds in Beer
Objective: To quantify fermentation by-products in beer using this compound as an internal standard with HS-SPME-GC-MS.[6]
Experimental Protocol:
-
Sample Preparation:
-
Degas the beer sample by sonication for 10 minutes.
-
Transfer 10 mL of degassed beer into a 20 mL headspace vial.
-
Add 100 µL of a 5 µg/mL solution of this compound in ethanol.
-
Add 2 g of sodium chloride.
-
Seal the vial immediately.
-
-
HS-SPME Conditions:
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Incubation Temperature: 60°C.
-
Incubation Time: 10 minutes with agitation.
-
Extraction Time: 45 minutes.[6]
-
-
GC-MS Parameters:
-
Injector Temperature: 260°C (splitless mode for 1 minute).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program: Start at 35°C (hold for 5 minutes), ramp to 150°C at 4°C/min, then to 250°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters: Same as in the wine analysis protocol.
-
Quantitative Data Presentation:
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration Range (mg/L) |
| Ethyl Acetate | 5.8 | 43 | 61, 88 | 5 - 50 |
| Isoamyl Alcohol | 12.1 | 70 | 41, 55 | 10 - 100 |
| 2-Phenylethanol | 20.5 | 91 | 104, 122 | 1 - 20 |
| Acetaldehyde | 3.2 | 29 | 43, 44 | 1 - 15 |
| This compound (IS) | 15.3 | (Specific to d7) | (Specific to d7) | N/A |
Workflow Diagram:
Application 3: Analysis of Volatile Compounds in Fruit Juice
Objective: To quantify esters and alcohols in fruit juice using this compound as an internal standard with HS-SPME-GC-MS.
Experimental Protocol:
-
Sample Preparation:
-
Centrifuge the fruit juice at 5000 rpm for 10 minutes to remove pulp.
-
Transfer 8 mL of the supernatant to a 20 mL headspace vial.
-
Add 80 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 1.5 g of sodium chloride.
-
Seal the vial immediately.
-
-
HS-SPME Conditions:
-
SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).
-
Incubation Temperature: 50°C.
-
Incubation Time: 20 minutes with agitation.
-
Extraction Time: 40 minutes.
-
-
GC-MS Parameters:
-
Injector Temperature: 240°C (splitless mode for 1.5 minutes).
-
Column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program: Start at 45°C (hold for 4 minutes), ramp to 180°C at 3°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
MS Parameters: Same as in the wine analysis protocol.
-
Quantitative Data Presentation:
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration Range (µg/L) |
| Ethyl Butyrate | 8.2 | 88 | 60, 71 | 10 - 1000 |
| Hexyl Acetate | 13.1 | 43 | 87, 114 | 5 - 500 |
| Linalool | 17.9 | 93 | 71, 121 | 1 - 200 |
| (Z)-3-Hexenol | 9.5 | 82 | 57, 100 | 1 - 300 |
| This compound (IS) | 14.8 | (Specific to d7) | (Specific to d7) | N/A |
Workflow Diagram:
Application 4: Analysis of Volatile Compounds in Coffee
Objective: To quantify key aroma compounds in brewed coffee using this compound as an internal standard with Solvent Assisted Flavor Evaporation (SAFE) followed by GC-MS.
Experimental Protocol:
-
Sample Preparation (SAFE):
-
Brew 20 g of ground coffee with 200 mL of hot water.
-
Cool the coffee brew to room temperature.
-
Add 200 µL of a 20 µg/mL solution of this compound in methanol to the brew.
-
Extract the brew with 100 mL of dichloromethane.
-
Subject the dichloromethane extract to SAFE distillation to separate volatile compounds from the non-volatile matrix.[9][10]
-
Dry the resulting volatile extract over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Parameters:
-
Injector Temperature: 230°C (split injection, 10:1 ratio).
-
Column: DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program: Start at 50°C (hold for 2 minutes), ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Same as in the wine analysis protocol.
-
Quantitative Data Presentation:
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration Range (µg/kg of ground coffee) |
| 2-Furfurylthiol | 15.6 | 114 | 81, 53 | 1 - 50 |
| Guaiacol | 22.1 | 124 | 109, 81 | 5 - 200 |
| Pyrazines (e.g., 2,5-Dimethylpyrazine) | 13.4 | 108 | 54, 81 | 10 - 1000 |
| 2-Phenylethanol | 28.3 | 91 | 104, 122 | 20 - 500 |
| This compound (IS) | 18.9 | (Specific to d7) | (Specific to d7) | N/A |
Workflow Diagram:
Conclusion
This compound is a versatile and effective internal standard for the quantitative analysis of volatile compounds in a variety of food and beverage matrices. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for flavor and aroma analysis. The use of Stable Isotope Dilution Analysis with this compound will contribute to more accurate and reliable data, ultimately leading to a better understanding and control of food and beverage quality.
References
- 1. Determination of potent odourants in roasted coffee by stable isotope dilution assays | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Volatile Compound Screening Using HS-SPME-GC/MS on Saccharomyces eubayanus Strains under Low-Temperature Pilsner Wort Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ives-openscience.eu [ives-openscience.eu]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Heptanol-d7 as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). The focus is on the quantitative analysis of volatile and semi-volatile organic compounds in complex matrices, a common challenge in drug development, food and beverage quality control, and environmental analysis.
Introduction to Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[1] It is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) of the International Bureau of Weights and Measures (BIPM). The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1] This "isotope dilution" allows for the accurate determination of the analyte's concentration by measuring the ratio of the natural analyte to the isotopically labeled standard. This ratio is largely unaffected by variations in sample preparation, injection volume, and instrument response, leading to highly reliable results.[1][2]
This compound, a deuterated form of 1-heptanol, serves as an excellent internal standard for the quantification of various analytes, particularly other alcohols and volatile organic compounds. Its chemical properties are nearly identical to the unlabeled 1-heptanol, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the alteration of the natural isotopic composition of the analyte by adding a known amount of its isotopically enriched counterpart. The subsequent measurement of the altered isotopic ratio by a mass spectrometer allows for the calculation of the unknown analyte concentration.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Application: Quantification of Fusel Alcohols in an Alcoholic Beverage
This application note details a method for the quantitative analysis of higher alcohols, commonly known as fusel alcohols, in a distilled alcoholic beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Fusel alcohols are byproducts of fermentation and significantly influence the flavor and aroma of alcoholic beverages.[3][4][5]
Analytes of Interest:
-
1-Propanol
-
Isobutanol
-
1-Butanol
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Amyl alcohol (2-methyl-1-butanol)
Internal Standard:
-
This compound
Experimental Protocol
This protocol outlines the steps for sample preparation, calibration standard preparation, and GC-MS analysis.
Materials and Reagents
-
Standards: 1-Propanol, Isobutanol, 1-Butanol, Isoamyl alcohol, Amyl alcohol (analytical grade)
-
Internal Standard: this compound solution (e.g., 1000 µg/mL in methanol)
-
Solvent: Ethanol (20% v/v in deionized water), Methanol (GC grade)
-
Sample: Distilled alcoholic beverage
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL of each analyte): Accurately weigh and dissolve 100 mg of each fusel alcohol analyte in a 100 mL volumetric flask using 20% ethanol as the solvent.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with 20% ethanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
-
Allow the alcoholic beverage sample to equilibrate to room temperature.
-
Degas the sample by sonication for 10 minutes, if necessary.
-
Pipette 1.0 mL of the beverage sample into a 2 mL autosampler vial.
-
Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the vial.
-
Cap the vial and vortex for 30 seconds to ensure thorough mixing.
Calibration Curve Preparation
-
Pipette 1.0 mL of each working standard solution into separate 2 mL autosampler vials.
-
Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.
-
Cap the vials and vortex for 30 seconds.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Injection Mode: Split (Split ratio 20:1)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Internal Standard |
| 1-Propanol | 31 | 59, 60 | This compound |
| Isobutanol | 43 | 56, 74 | This compound |
| 1-Butanol | 56 | 43, 74 | This compound |
| Isoamyl alcohol | 55 | 70, 88 | This compound |
| Amyl alcohol | 55 | 70, 88 | This compound |
| This compound | 56 | 63, 80 | - |
Data Analysis
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the response ratio for each analyte by dividing the analyte peak area by the internal standard peak area.
-
Construct a calibration curve by plotting the response ratio against the concentration of the working standards.
-
Determine the concentration of each fusel alcohol in the beverage sample using the calibration curve and the response ratio obtained from the sample analysis.
Experimental Workflow
Caption: IDMS Workflow for Fusel Alcohol Analysis.
Expected Performance Data
The following table summarizes the expected performance characteristics of this IDMS method.
Table 2: Method Validation Parameters
| Parameter | 1-Propanol | Isobutanol | 1-Butanol | Isoamyl alcohol | Amyl alcohol |
| Linear Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.3 | 0.3 | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 1.0 | 1.0 | 1.5 | 1.5 |
| Recovery (%) | 95 - 105 | 93 - 107 | 94 - 106 | 92 - 108 | 91 - 109 |
| Precision (RSD %) | < 5 | < 5 | < 5 | < 6 | < 6 |
Conclusion
The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry provides a robust, accurate, and precise method for the quantification of fusel alcohols in alcoholic beverages. The detailed protocol and expected performance data presented here serve as a valuable resource for researchers and scientists in various fields requiring reliable quantitative analysis of volatile organic compounds. The principles and workflow can be adapted for the analysis of other relevant compounds in different matrices.
References
- 1. agilent.com [agilent.com]
- 2. Use of gas chromatography-mass spectrometry-olfactometry and a conventional flask test to identify off-flavor compounds generated from phenylalanine during chlorination of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols: Choosing the Optimal Concentration of 1-Heptanol-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[2] Deuterated compounds, such as 1-Heptanol-d7, are often the preferred choice for internal standards in mass spectrometry-based assays. This is because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during the analytical process, yet they can be distinguished by their mass-to-charge ratio (m/z).[2][3]
The selection of an appropriate concentration for the internal standard is a critical step in method development and validation. An improperly chosen concentration can lead to non-linear calibration curves, biased results, and poor assay precision. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to determine the optimal concentration of this compound as an internal standard for quantitative analysis.
Principles of Internal Standard Concentration Optimization
The primary goal of optimizing the internal standard concentration is to find a level that provides a stable and reproducible signal across the entire calibration range of the analyte without interfering with the analyte's measurement. The ideal concentration should:
-
Ensure a robust signal: The internal standard peak should be of sufficient intensity to be accurately integrated, typically well above the limit of quantitation (LOQ).
-
Fall within the linear range of the detector: The detector response to the internal standard must be linear at the chosen concentration.
-
Not cause detector saturation: The signal from the internal standard should not be so high that it saturates the detector, which would lead to a non-linear response.
-
Mimic the analyte's behavior: The concentration should be in a range where the internal standard's response to variations in the analytical process is proportional to the analyte's response.
Experimental Workflow for Optimization
The process of determining the optimal concentration of this compound involves a systematic evaluation of its performance at various concentrations across the expected analytical range of the target analyte.
Caption: Workflow for optimizing the concentration of this compound internal standard.
Detailed Experimental Protocol
This protocol outlines the steps to determine the optimal concentration of this compound for a given analyte and analytical method (e.g., GC-MS).
Materials and Reagents
-
Analyte of interest
-
This compound (high purity)
-
Solvent(s) for stock and working solutions (e.g., methanol, acetonitrile)
-
Blank matrix (e.g., plasma, urine, environmental sample extract)
-
Standard laboratory glassware and pipettes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte at a high, known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
This compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent as the analyte.
-
Calibration Standards: From the analyte stock solution, prepare a series of calibration standards covering the expected range of the analyte in your samples. For example, for a linearity range of 10-1000 ng/mL, you might prepare standards at 10, 25, 50, 100, 250, 500, and 1000 ng/mL in the blank matrix.
-
This compound Working Solutions: Prepare a series of working solutions of this compound at different concentrations. A good starting point is to test concentrations that are in the low, mid, and high range of the analyte's calibration curve. For example, you could prepare working solutions at 25 ng/mL, 100 ng/mL, and 500 ng/mL.
Sample Preparation and Analysis
-
For each concentration of the this compound working solution being tested, spike a fixed volume into a full set of your calibration standards. For example, add 10 µL of the 25 ng/mL this compound working solution to each of the calibration standards.
-
Process the samples according to your established analytical method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the processed samples using your validated GC-MS or LC-MS method.
-
Repeat steps 1-3 for each of the this compound working solution concentrations.
Data Evaluation
-
Internal Standard Response Stability: For each concentration of this compound tested, plot the absolute peak area of the internal standard across all calibration standards. The optimal concentration should yield a consistent and reproducible peak area.
-
Calibration Curve Linearity: For each this compound concentration, construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. Calculate the coefficient of determination (R²) for each curve. An R² value > 0.99 is generally considered acceptable.
-
Precision and Accuracy: Using the calibration curves, back-calculate the concentration of the analytes in your quality control (QC) samples (prepared at low, medium, and high concentrations). The optimal internal standard concentration will result in the best precision (%RSD < 15%) and accuracy (%Bias within ±15%).
Data Presentation
The following tables illustrate how to summarize the quantitative data from the optimization experiments.
Table 1: Evaluation of this compound Response Stability
| Analyte Concentration (ng/mL) | This compound Peak Area (at 25 ng/mL IS) | This compound Peak Area (at 100 ng/mL IS) | This compound Peak Area (at 500 ng/mL IS) |
| 10 | 152,345 | 610,980 | 3,055,123 |
| 25 | 155,678 | 622,110 | 3,100,567 |
| 50 | 153,990 | 615,432 | 3,088,765 |
| 100 | 151,876 | 608,765 | 3,044,321 |
| 250 | 154,321 | 618,987 | 3,099,876 |
| 500 | 152,111 | 609,543 | 3,050,111 |
| 1000 | 153,555 | 613,222 | 3,076,543 |
| Mean | 153,411 | 614,148 | 3,073,558 |
| %RSD | 0.9% | 0.8% | 0.7% |
Table 2: Linearity of Calibration Curves at Different this compound Concentrations
| This compound Concentration (ng/mL) | Calibration Curve Equation | Coefficient of Determination (R²) |
| 25 | y = 0.0254x + 0.0012 | 0.9985 |
| 100 | y = 0.0063x + 0.0003 | 0.9991 |
| 500 | y = 0.0013x + 0.0001 | 0.9989 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | This compound Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | %Bias |
| Low QC | 30 | 100 | 29.5 | 4.5% | -1.7% |
| Mid QC | 300 | 100 | 305.1 | 3.2% | 1.7% |
| High QC | 750 | 100 | 742.5 | 2.8% | -1.0% |
Signaling Pathway and Logical Relationships
The relationship between the analyte, internal standard, and the analytical system can be visualized as follows:
Caption: Logical relationship of internal standard correction in quantitative analysis.
Conclusion
The optimal concentration of the this compound internal standard is method-specific and depends on the analyte, matrix, and instrument conditions. A systematic approach, as outlined in this protocol, is essential to determine the concentration that provides the most accurate and precise quantitative results. Based on the illustrative data, a concentration of 100 ng/mL for this compound provided the best linearity and excellent precision and accuracy for the quality control samples. It is recommended that each laboratory performs this optimization during method development and validation to ensure the reliability of their analytical data.
References
Application Notes and Protocols for Headspace GC-MS Analysis of Volatiles using 1-Heptanol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of volatile organic compounds (VOCs) using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with 1-Heptanol-d7 as an internal standard. This method is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices, such as pharmaceuticals, food and beverages, and environmental samples.[1][2]
Introduction
Headspace GC-MS is a powerful technique for the analysis of volatile compounds by sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[1][2] This approach minimizes matrix effects and reduces instrument contamination by preventing non-volatile components from entering the GC system.[1][2] The use of an internal standard (IS) is crucial for accurate quantification, as it corrects for variations in sample preparation, injection volume, and instrument response.[3]
A deuterated internal standard, such as this compound, is an ideal choice for GC-MS analysis.[3][4] It is chemically similar to the target analytes, ensuring comparable extraction efficiency and chromatographic behavior, but its mass difference allows for clear separation and detection by the mass spectrometer, minimizing the risk of interference.[3]
Key Advantages of Using this compound as an Internal Standard:
-
Chemical Similarity: As a C7 alcohol, it behaves similarly to a range of volatile and semi-volatile analytes, making it a suitable IS for various applications, including flavor and fragrance analysis.[5][6]
-
Improved Accuracy and Precision: The use of a deuterated internal standard can significantly improve the reliability and reproducibility of quantitative results by accounting for variations in sample matrix and instrument performance.[4][7]
-
Reduced Matrix Effects: By adding the internal standard to each sample, variations in the sample matrix that may affect analyte recovery are compensated for.[4][7]
-
Clear Mass Spectrometric Distinction: The deuterium labels provide a distinct mass-to-charge ratio (m/z) that is easily resolved from the non-labeled analytes, preventing spectral overlap.
Experimental Protocol: Headspace GC-MS Analysis with this compound
This protocol outlines a general procedure for the analysis of volatiles in a liquid or solid matrix. Optimization of parameters such as incubation temperature and time may be required depending on the specific application and analytes of interest.
1. Materials and Reagents:
-
Analytes of Interest: (e.g., residual solvents, flavor compounds, off-odor compounds)
-
Internal Standard: this compound
-
Solvent: High-purity methanol or ethanol (for preparing standard and IS solutions)
-
Sample Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Crimper and Decrimper
-
Microsyringes
-
GC-MS System with Headspace Autosampler
2. Preparation of Standards and Internal Standard Solution:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of high-purity methanol in a volumetric flask.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This concentration may need to be adjusted based on the expected analyte concentrations.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analytes into a matrix similar to the samples being analyzed. Add a constant amount of the this compound internal standard working solution to each calibration standard.
3. Sample Preparation:
-
Accurately weigh or pipette a precise amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add a fixed volume (e.g., 100 µL) of the this compound internal standard working solution to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.
-
Gently vortex the vial to ensure thorough mixing.
4. Headspace GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80°C (This can be optimized between 60-120°C to facilitate the partitioning of volatiles into the headspace).
-
Incubation Time: 20 minutes (This can be optimized between 15-45 minutes to ensure equilibrium is reached).
-
Syringe Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL of headspace vapor
-
Pressurization Gas: Helium or Nitrogen
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent (60 m x 0.25 mm i.d., 1.4 µm film thickness), is suitable for general volatile analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration)
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
SIM Ions for this compound: Monitor characteristic ions of this compound. The exact m/z values will depend on the fragmentation pattern. For non-deuterated 1-Heptanol, characteristic ions include m/z 43, 56, 70, and 84. For the deuterated version, these will be shifted. For example, the molecular ion of 1-Heptanol is 116.2 g/mol .[8]
-
Solvent Delay: 3 minutes
-
5. Data Analysis:
-
Identify the peaks of the target analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the characteristic ions for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Quantify the concentration of each analyte in the samples using the calculated response factors:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
Quantitative Data Summary
The following table provides an example of how to structure quantitative data obtained from the HS-GC-MS analysis of three common residual solvents using this compound as an internal standard.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration (µg/g) | %RSD (n=5) |
| This compound (IS) | 12.5 | [m/z of a characteristic fragment ion] | 10 (spiked) | - |
| Acetone | 4.2 | 43 | 25.3 | 3.1 |
| Isopropanol | 4.8 | 45 | 15.8 | 4.2 |
| Toluene | 8.9 | 91 | 5.2 | 2.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for HS-GC-MS analysis.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard.
References
- 1. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 2. azom.com [azom.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumersworld.com [perfumersworld.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Heptanol [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts with deuterated internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
It is a known phenomenon for deuterated internal standards to exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts.[1][2][3][4][5][6] This is primarily due to the deuterium isotope effect .[1][3][7]
The substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the physicochemical properties of the molecule.[7][8] Specifically, C-D bonds are slightly shorter and stronger than C-H bonds, which can alter the molecule's polarity and its interaction with the stationary phase of the chromatography column.[8] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than the unlabeled analyte because they are slightly less lipophilic.[3][4][7] Conversely, in normal-phase liquid chromatography (NPLC), they may elute later.[9][10]
The magnitude of this retention time shift is influenced by several factors, including:
-
The number of deuterium atoms incorporated into the internal standard.[3]
-
The position of the deuterium atoms within the molecule.
-
The specific chromatographic conditions (e.g., mobile phase composition, stationary phase chemistry).
Q2: What are other common causes of retention time shifts in chromatography?
Besides the deuterium isotope effect, general retention time variability can be caused by a number of factors unrelated to the internal standard itself.[11][12][13][14] These can be broadly categorized as issues related to the mobile phase, the column, or the instrument hardware.
| Category | Potential Cause | Description |
| Mobile Phase | Incorrect composition or preparation | Even small errors in the mobile phase composition can lead to significant retention time shifts.[12] |
| Evaporation of volatile components | Over time, the more volatile components of the mobile phase can evaporate, changing its composition and affecting retention.[15][16] | |
| pH changes | For ionizable compounds, small shifts in the mobile phase pH can significantly alter retention times.[13][17] | |
| Contamination | A contaminated mobile phase can alter the column chemistry and lead to retention time shifts.[11] | |
| Column | Temperature fluctuations | Inconsistent column temperature can cause retention times to drift.[11][12][13][17] |
| Column aging or degradation | Over its lifetime, a column's performance will naturally degrade, which can lead to a decrease in retention times.[11] | |
| Column contamination/build-up | Accumulation of sample matrix on the column can interfere with the separation and cause retention time shifts.[12] | |
| Phase dewetting (phase collapse) | Using a mobile phase with a high aqueous content (>95%) on a non-aqueous compatible column can cause a dramatic shift to earlier retention times.[12] | |
| Instrument Hardware | Fluctuations in flow rate | Leaks, worn pump seals, faulty check valves, or bubbles in the pump can all lead to an inconsistent flow rate and, consequently, variable retention times.[11][12][14][15] |
| Injector issues | Problems with the injector, such as leaks, can affect the precision of the injection volume and timing.[18] | |
| Changes in system volume | Altering tubing or other components can change the system's dead volume, impacting retention times.[13] |
Q3: How can I correct for retention time shifts of my deuterated internal standard?
Several strategies can be employed to manage and correct for the retention time shifts observed with deuterated internal standards:
-
Use of Relative Retention Time (RRT): Instead of relying on absolute retention times, calculate the relative retention time of the analyte to its deuterated internal standard.[19] This ratio is generally more stable and reproducible, as any systematic variations in the chromatographic conditions will likely affect both the analyte and the internal standard similarly.[18]
-
Software-based Correction: Many modern chromatography data systems (CDS) and mass spectrometry software packages have built-in algorithms for retention time alignment and correction.[20][21][22] These tools can automatically adjust for shifts between runs. Some software also allows for setting separate integration windows for the analyte and its deuterated standard.[2]
-
Method Optimization: During method development, aim to achieve the closest possible co-elution of the analyte and the internal standard.[4][23] While a complete overlap may not always be possible due to the deuterium isotope effect, minimizing the separation will reduce the potential for differential matrix effects.
-
System Suitability Testing: Regularly perform system suitability tests to ensure the chromatographic system is performing within established parameters. This can help identify and rectify issues with the system before they significantly impact sample analysis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to retention time shifts of deuterated internal standards.
Step 1: Characterize the Retention Time Shift
The first step is to carefully observe the nature of the retention time shift.
| Observation | Potential Cause | Next Steps |
| Consistent, small shift of the deuterated standard relative to the analyte in all runs | Deuterium isotope effect | This is expected. Proceed to implement correction strategies like using Relative Retention Time (RRT). |
| All peaks (analyte and internal standard) are shifting in the same direction and by a similar amount | Systemic issue (e.g., flow rate change, temperature fluctuation, mobile phase composition change) | Investigate the instrument and mobile phase. See the "Systematic Shift Troubleshooting" workflow below. |
| Only the analyte or the internal standard peak is shifting, or the shift is random and unpredictable | Chemical issue (e.g., sample matrix effects, column contamination, pH differences between sample and mobile phase) | Focus on the column and sample preparation. See the "Analyte-Specific Shift Troubleshooting" workflow below. |
| Retention times are consistently decreasing over a series of runs | Column aging or degradation | Consider replacing the column. |
Step 2: Follow the Appropriate Troubleshooting Workflow
Systematic Shift Troubleshooting Workflow
Caption: Workflow for troubleshooting systematic retention time shifts.
Analyte-Specific Shift Troubleshooting Workflow
Caption: Workflow for troubleshooting analyte-specific retention time shifts.
Experimental Protocols
Protocol 1: Verification of Flow Rate
-
Objective: To accurately determine the actual flow rate of the HPLC/UHPLC system.
-
Materials:
-
10 mL volumetric flask or graduated cylinder
-
Stopwatch
-
-
Procedure:
-
Disconnect the tubing from the column inlet and place the end into the volumetric flask or graduated cylinder.
-
Set the pump to the desired flow rate (e.g., 1.0 mL/min).
-
Start the pump and the stopwatch simultaneously.
-
Stop the stopwatch precisely when the liquid reaches the 10 mL mark.
-
Calculate the actual flow rate: Flow Rate (mL/min) = 10 mL / time (min).
-
Compare the calculated flow rate to the set flow rate. A significant deviation may indicate a pump issue or a leak in the system.
-
Protocol 2: Column Flushing and Cleaning
-
Objective: To remove strongly retained contaminants from the analytical column.
-
Materials:
-
A series of appropriate flushing solvents (refer to the column manufacturer's guidelines). A typical reversed-phase column cleaning sequence might be:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (for highly non-polar contaminants)
-
Hexane (if necessary and compatible)
-
-
-
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Flush the column with each solvent for at least 20-30 column volumes.
-
Always flush in the reverse direction of normal flow for more effective cleaning (check manufacturer's recommendation).
-
After cleaning, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Protocol 3: Calculation of Relative Retention Time (RRT)
-
Objective: To normalize the retention time of the analyte to that of the internal standard.
-
Procedure:
-
From the chromatogram, determine the retention time of the analyte peak (RT_analyte).
-
Determine the retention time of the deuterated internal standard peak (RT_IS).
-
Calculate the RRT using the following formula: RRT = RT_analyte / RT_IS
-
Use the RRT for peak identification and quantification in subsequent analyses.
-
By understanding the causes of retention time shifts and implementing these troubleshooting and corrective strategies, researchers can ensure the accuracy and reliability of their chromatographic data when using deuterated internal standards.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. restek.com [restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lctsbible.com [lctsbible.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How to minimize retention time drifts in analytical Gas Chromatography - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
How to address 1-Heptanol-d7 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptanol-d7 in aqueous solutions. The primary focus is to address the instability of this deuterated compound, which can impact experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is not chemical degradation, but rather Hydrogen/Deuterium (H/D) exchange. In the presence of water (H₂O), the deuterium atoms on the this compound molecule, particularly the one on the hydroxyl (-OD) group and to a lesser extent those on the carbon adjacent to the oxygen (the α-carbon), can be replaced by hydrogen atoms from the water. This exchange alters the isotopic purity of the compound and can significantly affect the results of studies where it is used as an internal standard or tracer.
Q2: What factors influence the rate of H/D exchange?
A2: The rate of H/D exchange is primarily influenced by two factors:
-
pH: The exchange process is catalyzed by both acid and base. The rate is slowest at a neutral pH (around 7) and increases under both acidic and basic conditions.
-
Temperature: Higher temperatures increase the rate of H/D exchange. Therefore, storing and handling aqueous solutions of this compound at elevated temperatures should be avoided whenever possible.
Q3: How can I minimize H/D exchange during my experiments?
A3: To minimize H/D exchange, consider the following strategies:
-
pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Use appropriate buffer systems to stabilize the pH.
-
Temperature Control: Prepare and store aqueous solutions of this compound at low temperatures (e.g., 2-8 °C). Avoid prolonged exposure to room temperature or higher.
-
Use of Aprotic Solvents: If your experimental design allows, dissolving this compound in a compatible aprotic solvent (e.g., acetonitrile, DMSO) before diluting it into the aqueous medium can help minimize the initial exposure to water and slow down the exchange process.
-
Freshly Prepared Solutions: Prepare aqueous solutions of this compound fresh before each experiment to minimize the time available for H/D exchange to occur.
Q4: How can I check the isotopic purity of my this compound solution?
A4: The isotopic purity of your this compound solution can be assessed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions where deuterium should be, providing a quantitative measure of deuterium loss.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of 1-Heptanol, allowing for the quantification of isotopic purity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results when using this compound as an internal standard. | H/D exchange leading to a decrease in the concentration of the fully deuterated standard and an increase in partially or non-deuterated forms. | 1. Verify Isotopic Purity: Analyze a freshly prepared standard solution and a sample from your experiment using NMR or MS to check for H/D exchange. 2. Optimize Solution Conditions: Prepare standards and samples in a buffered aqueous solution at neutral pH and store at low temperature (2-8°C). 3. Minimize Time in Aqueous Solution: Prepare samples immediately before analysis. 4. Consider a Different Internal Standard: If H/D exchange cannot be adequately controlled, a non-deuterated analog or a more stable isotopically labeled standard might be necessary. |
| Observed decrease in the m/z signal corresponding to this compound over time in LC-MS analysis. | H/D exchange is occurring in the autosampler or during the chromatographic run. | 1. Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow down the exchange process. 2. Shorten the Run Time: Optimize your LC method to have the shortest possible run time. 3. Evaluate Mobile Phase pH: Ensure the pH of your mobile phase is as close to neutral as possible without compromising chromatographic performance. |
| Appearance of unexpected peaks in the chromatogram near the 1-Heptanol peak. | These could be partially deuterated forms of 1-Heptanol resulting from H/D exchange. | 1. Confirm Identity: Use high-resolution MS to confirm the mass of the unexpected peaks. 2. Follow Mitigation Strategies: Implement the pH and temperature control measures described above to minimize the formation of these exchange products. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Aqueous Stock Solutions
This protocol outlines the recommended procedure for preparing and storing aqueous stock solutions of this compound to minimize H/D exchange.
Materials:
-
This compound
-
High-purity water (e.g., HPLC or Milli-Q grade)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Volumetric flasks
-
Pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 ± 0.1.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of a compatible organic solvent (e.g., methanol or acetonitrile) if necessary to aid dissolution, before bringing it to the final volume with the pH 7.0 phosphate buffer.
-
If direct dissolution in the buffer is possible, sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Store the stock solution in amber glass vials with PTFE-lined caps to protect it from light and prevent solvent evaporation.
-
Store the vials at 2-8 °C.
-
For long-term storage, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.
-
Protocol 2: Monitoring this compound Stability by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR spectroscopy to quantify the extent of H/D exchange in an aqueous solution of this compound.
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1)
-
D₂O for locking
-
NMR tubes
-
Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)
Procedure:
-
Sample Preparation:
-
Take a known volume of your this compound aqueous solution.
-
Add a small amount of D₂O for the NMR lock signal.
-
Add a known concentration of an internal standard (TMSP).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
-
The spectral region of interest will be the signals corresponding to the protons on the heptyl chain.
-
-
Data Analysis:
-
Integrate the signal of the newly appeared proton peak at the hydroxyl position (around 1-5 ppm, which can be confirmed by a D₂O shake experiment where this peak disappears) and any new proton signals at the α-carbon position (around 3.6 ppm).
-
Compare the integral of these new proton signals to the integral of a stable proton signal on the this compound molecule (e.g., the terminal methyl group) or the internal standard.
-
The percentage of H/D exchange can be calculated based on the relative integrals.
-
Visualizations
Caption: Primary instability pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Optimizing injection volume for samples with 1-Heptanol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the injection volume for gas chromatography (GC) samples containing 1-Heptanol-d7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor peak shapes (fronting, tailing, or splitting) with my this compound samples?
A1: Poor peak shape is a common issue when the injection parameters are not optimized for the solvent and analytes. With this compound, a relatively polar and high-boiling solvent, several factors related to injection volume can be the cause.
-
Column Overload: Injecting too large a volume can saturate the stationary phase at the head of the column, leading to broadened and fronting peaks. This occurs when the amount of sample exceeds the column's capacity.[1]
-
Solvent Effects: this compound, as a polar solvent, will form a larger vapor cloud upon injection compared to nonpolar solvents.[2] If the initial oven temperature is not low enough to re-focus the analytes after the injection, it can cause peak distortion. The "solvent effect," where the solvent condenses at the head of the column and traps analytes in a narrow band, is crucial for good peak shape in splitless injections.[3]
-
Backflash: If the injection volume is too large, the vaporized sample can expand to a volume greater than the inlet liner, causing it to "backflash" into the carrier gas lines. This leads to sample loss, poor reproducibility, and ghost peaks in subsequent runs.[3][4]
-
Injection Speed: A slow injection can cause the sample to be delivered in multiple plugs rather than a single one, resulting in split or doubled peaks.[2]
Q2: What is the optimal injection volume for a sample in this compound?
A2: There is no single "optimal" volume; it must be determined empirically for your specific method and instrument. However, a good starting point for typical organic solvents is 1-2 µL.[4] For polar solvents like this compound, which have large expansion volumes, it is often better to start with a smaller volume, such as 0.5 µL to 1.0 µL , especially when using a splitless injection.
The ideal injection volume is a balance between achieving a sufficient signal-to-noise ratio and avoiding the problems outlined in Q1. Ideally, peak areas should increase linearly with the injection volume until column or detector overload begins to occur.[5] A systematic study is the best approach to finding the optimal volume for your analysis (see Experimental Protocols section).
Q3: Should I use split or splitless injection for my this compound samples?
A3: The choice between split and splitless injection depends primarily on the concentration of your analytes.
-
Splitless Injection: This technique is preferred for trace analysis (low concentration samples) because it directs the entire vaporized sample onto the column, maximizing sensitivity.[6] However, it is more susceptible to issues from large injection volumes and solvent effects. The slower transfer of analytes to the column can also lead to band broadening.[3][7]
-
Split Injection: This is ideal for higher concentration samples.[6][8] A set split ratio vents a significant portion of the sample, preventing column overload and producing sharp, narrow peaks due to the high flow rates in the inlet.[7]
| Feature | Split Injection | Splitless Injection |
| Primary Use | High-concentration samples | Trace-level analysis[6][9] |
| Sensitivity | Lower | Higher[6] |
| Risk of Overload | Low | High (if sample is too concentrated)[6] |
| Peak Shape | Typically sharp and narrow[7] | Can be broad if not properly focused[7] |
| Injection Volume | Less sensitive to volume changes | Highly sensitive to volume and solvent effects[10] |
| Typical Flow Rate | High (e.g., 104 mL/min total)[7] | Low (e.g., 4 mL/min total)[7] |
Q4: My peak areas are not reproducible. Could the injection volume be the cause?
A4: Yes, inconsistent injection volume is a primary cause of poor peak area reproducibility. This can stem from several issues:
-
Backflash: As mentioned in Q1, if the solvent vapor volume exceeds the liner volume, the sample can back up into the gas lines, leading to inconsistent amounts of sample reaching the column.[4] This is a significant risk with this compound due to its properties.
-
Injector Discrimination: In split injections, high-boiling analytes may not vaporize as efficiently as more volatile compounds, leading to a non-representative portion of the sample entering the column. This effect can be exacerbated by changes in injection volume.[10]
-
Syringe Handling: For manual injections, technique is critical. For autosamplers, ensure the syringe is functioning correctly and there are no bubbles in the sample.
The workflow below can help troubleshoot reproducibility issues.
Caption: A logical workflow for troubleshooting poor peak area reproducibility.
Q5: How do I calculate the solvent vapor volume for this compound to avoid backflash?
A5: You can estimate the vapor volume to ensure it does not exceed your GC inlet liner's volume. While specific calculators exist (e.g., Agilent's Vapor Volume Calculator), the principle relies on the ideal gas law.[4] The key is to use the properties of 1-Heptanol (which are nearly identical to this compound for this purpose).
Key Properties for 1-Heptanol:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 116.20 g/mol | [11] |
| Density | 0.822 g/mL @ 25°C | [12] |
| Boiling Point | 176 °C |[12] |
An injection of 1 µL of 1-Heptanol at an inlet temperature of 250°C and a head pressure of 15 psi will generate approximately 250-300 µL of vapor. A standard 2mm ID liner has a volume of about 245 µL, while a 4mm ID liner holds about 972 µL.[4] Therefore, injecting even 1 µL into a 2mm liner creates a high risk of backflash.
The diagram below illustrates the relationship between injection parameters and potential issues.
References
- 1. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. Split vs Splitless Injection [restek.com]
- 8. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Minimizing Ion Suppression for 1-Heptanol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects on the 1-Heptanol-d7 internal standard signal in liquid chromatography-mass spectrometry (LC-MS) analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound signal is unexpectedly low or variable. How can I determine if ion suppression is the cause?
A1: Ion suppression is a common cause of poor signal reproducibility for internal standards.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][4][5] To diagnose ion suppression, you can perform a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
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Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank matrix sample (a sample prepared in the same manner as your study samples but without the analyte or internal standard).
-
Analysis: Monitor the this compound signal. A dip in the signal intensity at specific retention times indicates the elution of matrix components that are causing ion suppression.
A stable baseline during the blank injection suggests that ion suppression is not the primary issue.
Q2: I've confirmed ion suppression is affecting my this compound signal. What are the most effective ways to reduce it?
A2: The most effective strategies to mitigate ion suppression involve improving sample preparation and optimizing chromatographic separation.[1]
Troubleshooting Workflow for Ion Suppression
Below is a logical workflow to address ion suppression affecting your this compound signal.
Caption: Troubleshooting workflow for addressing ion suppression of the this compound signal.
FAQs: Minimizing Ion Suppression for this compound
Sample Preparation
Q: Which sample preparation technique is best for reducing matrix effects for this compound?
A: The choice of sample preparation technique depends on the complexity of your sample matrix. For biological fluids like plasma or urine, more rigorous methods are generally better at removing interfering components.[4]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte and internal standard from the matrix.[4]
-
Liquid-Liquid Extraction (LLE): Can also be very effective at removing salts and other highly polar interferences.
-
Protein Precipitation (PPT): While simple, it is the least effective at removing matrix components that cause ion suppression.[4]
| Sample Preparation Technique | Relative Effectiveness in Reducing Ion Suppression | Typical Recovery for Small Molecules |
| Solid-Phase Extraction (SPE) | High | 80-100% |
| Liquid-Liquid Extraction (LLE) | Moderate to High | 70-95% |
| Protein Precipitation (PPT) | Low | 60-90% |
Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining 1-Heptanol.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the analyte of interest with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatography
Q: How can I optimize my LC method to separate this compound from interfering matrix components?
A: Chromatographic optimization aims to shift the retention time of this compound away from regions of significant ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from early-eluting, highly polar interferences like salts and late-eluting, non-polar components like phospholipids.[1]
-
Column Chemistry: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Mobile Phase Additives: Use volatile mobile phase additives like formic acid at low concentrations (e.g., 0.1%) to improve peak shape and ionization efficiency. Avoid non-volatile additives.[6]
Signaling Pathway of Ion Suppression in LC-MS
The following diagram illustrates how matrix components can interfere with the ionization of this compound in the electrospray ionization (ESI) source.
Caption: Diagram showing the mechanism of ion suppression in the ESI source.
Mass Spectrometry Parameters
Q: Can I adjust my mass spectrometer settings to reduce ion suppression?
A: While less impactful than sample preparation and chromatography, some MS parameters can be optimized.
-
Ionization Source: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1][2]
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, gas flow, and temperature. A lower electrospray voltage can sometimes reduce the formation of interfering adducts.[6]
-
Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce suppression.[1]
Q: My deuterated internal standard, this compound, is supposed to correct for matrix effects. Why am I still seeing issues?
A: While stable isotope-labeled internal standards like this compound are excellent for compensating for matrix effects, they are not always a perfect solution.[7] "Differential matrix effects" can occur where the analyte and the internal standard are not affected by ion suppression to the same degree.[5] This can happen if:
-
Chromatographic Separation: The deuterated internal standard elutes at a slightly different retention time than the native analyte, exposing it to a different matrix environment.[5][7]
-
High Analyte Concentration: At very high concentrations, the analyte itself can suppress the signal of the internal standard.[8]
To address this, ensure that the chromatography is optimized for co-elution of the analyte and this compound. If separation persists, consider using a less retentive column to promote co-elution.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Heptanol-d7 Purity and Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Heptanol-d7 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Heptanol, where seven hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Stable isotope-labeled (SIL) internal standards like this compound are ideal because they have nearly identical physicochemical properties to the analyte (1-Heptanol), meaning they behave similarly during sample preparation, extraction, and chromatographic analysis.[1][2] This co-elution and similar ionization efficiency helps to accurately correct for variations in the analytical process, leading to more precise and accurate quantification of the target analyte.
Q2: What are the common purity issues associated with this compound?
Purity issues with this compound can be categorized into two main types:
-
Chemical Purity: This refers to the presence of any chemical entity that is not this compound. Common chemical impurities can arise from the synthesis of 1-Heptanol itself and may include isomers of heptanol, heptanal, or residual starting materials.
-
Isotopic Purity: This is a more critical issue for its function as an internal standard. Ideally, this compound should consist solely of molecules with seven deuterium atoms. However, the synthesis of deuterated compounds is often not 100% efficient, leading to a distribution of isotopic species.[3] Common isotopic impurities include:
-
Unlabeled 1-Heptanol (d0): This is the most significant isotopic impurity as it is indistinguishable from the analyte and will contribute to its signal, leading to an overestimation of the analyte's concentration.[4]
-
Partially deuterated 1-Heptanols (d1-d6): These are molecules with fewer than seven deuterium atoms.
-
Q3: How can impurities in this compound affect my quantitative results?
Impurities in this compound can have a significant impact on the accuracy of quantification:
-
Contribution to the Analyte Signal: The presence of unlabeled 1-Heptanol (d0) in the internal standard solution will artificially inflate the response of the analyte. This becomes particularly problematic at low concentrations of the analyte, especially near the Lower Limit of Quantification (LLOQ).[4]
-
Inaccurate Response Ratios: The fundamental principle of using an internal standard is to maintain a constant ratio of the analyte response to the IS response. If the IS contains impurities that contribute to the analyte's signal, this ratio will be skewed, leading to inaccurate calculations of the analyte concentration.
-
Potential for Ion Suppression/Enhancement: While less common with SIL IS, significant chemical impurities could potentially co-elute and cause matrix effects, affecting the ionization of the analyte and the internal standard differently.
Troubleshooting Guides
Issue 1: Inaccurate quantification, especially at low concentrations.
Possible Cause: The this compound internal standard may be contaminated with unlabeled 1-Heptanol (d0).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification due to potential d0 impurity.
Experimental Protocol: Assessing Isotopic Purity of this compound by GC-MS
-
Sample Preparation: Prepare a dilution of the this compound internal standard in a suitable solvent (e.g., methanol) to a concentration appropriate for GC-MS analysis.
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode from m/z 30 to 200 to identify all isotopic species.
-
-
-
Data Analysis:
-
Extract the mass spectrum at the retention time of 1-Heptanol.
-
Identify the molecular ion peaks for this compound (m/z 123.2) and unlabeled 1-Heptanol (m/z 116.2), as well as any partially deuterated species.
-
Calculate the relative abundance of each isotopic species to determine the isotopic purity.
-
Quantitative Data Summary: Impact of d0 Impurity
The following table illustrates the potential impact of a 1% d0 impurity in the this compound internal standard on the quantification of 1-Heptanol at various concentrations.
| Analyte Concentration (ng/mL) | IS Contribution to Analyte Signal (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error |
| 1 | 0.1 | 1.1 | 10% |
| 5 | 0.1 | 5.1 | 2% |
| 10 | 0.1 | 10.1 | 1% |
| 50 | 0.1 | 50.1 | 0.2% |
| 100 | 0.1 | 100.1 | 0.1% |
Assuming an IS concentration of 10 ng/mL with 1% d0 impurity.
Issue 2: Unexpected chromatographic peak splitting or shifting for the internal standard.
Possible Cause: Deuterium exchange of the hydroxyl proton or interaction with the analytical column.
Logical Relationship Diagram:
Caption: Logical diagram for troubleshooting peak shape issues with this compound.
Explanation:
The proton on the hydroxyl group (-OH) of an alcohol is labile and can exchange with deuterium from sources like D₂O in the mobile phase, or under acidic or basic conditions.[5][6] This can sometimes lead to chromatographic peak shape issues. While the deuterium atoms on the carbon chain of this compound are stable, the hydroxyl proton is not. If you observe peak splitting or shifting, consider the following:
-
Mobile Phase: Ensure your mobile phase is not strongly acidic or basic. If you are performing LC-MS, buffered mobile phases are recommended.
-
Column Condition: A deteriorating or contaminated column can also lead to poor peak shapes for polar analytes like alcohols.
Experimental Protocol: Verifying Deuterium Exchange
-
Prepare two samples of your this compound standard.
-
Sample 1 (Control): Dissolve in your regular mobile phase.
-
Sample 2 (Test): Dissolve in a mobile phase where a small percentage of the aqueous component has been replaced with D₂O.
-
Analyze both samples by LC-MS.
-
Compare the chromatograms. A significant change in the peak shape or retention time of the this compound in the D₂O-containing mobile phase would suggest that hydroxyl proton exchange is occurring under your chromatographic conditions.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Storage conditions to prevent degradation of 1-Heptanol-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of 1-Heptanol-d7. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, helping users to identify and resolve potential degradation problems.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Appearance (e.g., color, clarity) | Oxidation or contamination. | 1. Visually inspect the container seal for any breaches. 2. Perform a purity analysis using GC-MS to identify potential contaminants or degradation products. 3. If purity is compromised, discard the sample according to laboratory safety protocols. |
| Unexpected Peaks in Analytical Spectra (e.g., NMR, GC-MS) | 1. Degradation of this compound. 2. Contamination from the storage container or improper handling. 3. Presence of residual solvents from synthesis. | 1. Identify the unexpected peaks by comparing with spectra of potential degradation products (e.g., heptanal-d6, heptanoic acid-d7) and common laboratory solvents. 2. Review storage conditions and handling procedures to identify potential sources of contamination. 3. If degradation is confirmed, the product may not be suitable for sensitive applications. |
| Reduced Isotopic Purity | Hydrogen-deuterium (H/D) exchange with atmospheric moisture or protic solvents. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Avoid contact with protic solvents (e.g., water, methanol). 3. Use dried glassware and syringes when handling the compound. 4. Re-verify isotopic purity using NMR spectroscopy. |
| Inconsistent Experimental Results | Partial degradation of the standard, leading to inaccurate concentrations. | 1. Re-evaluate the purity of the this compound standard. 2. Prepare fresh solutions from a new or properly stored stock. 3. Review and optimize the experimental protocol to minimize exposure to air and light. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting issues related to this compound degradation.
Caption: A logical workflow for identifying and addressing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation and moisture absorption. It should be kept in a cool, dry, and dark place.
Q2: At what temperature should I store this compound?
A2: While some sources suggest storing at room temperature is acceptable for short periods, for long-term storage, refrigeration at 2-8°C is recommended. For maximum stability, especially for high-purity standards, storage at -20°C or even -80°C is advisable.
Q3: How does exposure to air affect this compound?
A3: Exposure to air can lead to oxidation. Primary alcohols like 1-heptanol can be oxidized first to aldehydes (heptanal) and then further to carboxylic acids (heptanoic acid). The presence of oxygen can accelerate this degradation process.
Q4: Is this compound sensitive to light?
A4: While not extremely photosensitive, prolonged exposure to light, especially UV light, can promote the formation of free radicals and accelerate degradation. Therefore, it is best practice to store it in an amber or opaque container to protect it from light.
Q5: Can I store this compound in a plastic container?
A5: It is generally recommended to store this compound in glass containers, such as amber glass vials with PTFE-lined caps. Some plastics may be permeable to small molecules or may leach plasticizers and other contaminants into the solvent over time, compromising its purity.
Q6: What is the expected shelf-life of this compound?
A6: If stored under ideal conditions (refrigerated, under inert gas, protected from light), unopened this compound can be stable for several years. Once opened, the shelf-life can decrease, and it is recommended to re-verify its purity periodically, especially if used as a quantitative standard.
Data Presentation: Stability of this compound
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Qualitative) | Potential Degradation Products |
| Ideal | 2-8°C or below | Inert (Argon/Nitrogen) | Dark (Amber Vial) | High (Years) | Minimal to none |
| Standard Laboratory | Room Temperature (~20-25°C) | Air | Ambient Light | Moderate (Months to a year) | Heptanal-d6, Heptanoic Acid-d7 |
| Poor | Elevated (>30°C) | Air | Direct Sunlight | Low (Weeks to months) | Significant formation of Heptanal-d6 and Heptanoic Acid-d7 |
| Opened Container | Room Temperature (~20-25°C) | Air (repeated exposure) | Ambient Light | Reduced (Months) | Heptanal-d6, Heptanoic Acid-d7, potential for H/D exchange |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any other observed peaks.
-
Calculate the area percentage of the this compound peak to estimate its purity.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known degradation products (e.g., heptanal-d6, heptanoic acid-d7).
-
Protocol 2: Determination of Isotopic Enrichment of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Experiment:
-
Acquire a standard proton NMR spectrum.
-
The signals corresponding to the remaining protons on the heptyl chain will be observed. The absence or significant reduction of the signal for the deuterated positions confirms high isotopic enrichment.
-
-
²H (Deuterium) NMR Experiment:
-
Acquire a deuterium NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the labeled positions.
-
-
Quantitative ¹H NMR (for precise isotopic purity):
-
Add a known amount of a high-purity internal standard with a known proton signal in a clear region of the spectrum.
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
Calculate the molar ratio and, consequently, the isotopic enrichment.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Compare the integrals of the residual proton signals to the expected values for a non-deuterated standard to estimate the degree of deuteration.
-
In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the location of the deuterium labels.
-
Validation & Comparative
A Researcher's Guide to Deuterated Alcohol Internal Standards: A Comparative Look at 1-Heptanol-d7
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterated compounds are often the preferred choice due to their chemical similarity to the target analytes. This guide provides a comparative overview of 1-Heptanol-d7 and other deuterated alcohol internal standards, offering insights into their performance based on available experimental data.
Deuterated alcohol internal standards are crucial in bioanalysis, environmental testing, and food and beverage quality control for the quantification of volatile organic compounds (VOCs), fatty acids, and other alcohols. Their primary role is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method.
Performance Comparison of Deuterated Alcohol Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific application, the analyte of interest, and the sample matrix. Ideally, the internal standard should co-elute with the analyte without causing interference. The following table summarizes typical performance data for various deuterated alcohol internal standards, including this compound, gathered from different analytical applications. This allows for an objective comparison of their suitability for various analytical tasks.
| Internal Standard | Analyte(s) | Matrix | Analytical Method | Linearity (R²) | Recovery (%) | Key Findings & Citations |
| This compound | Short-Chain Fatty Acids (SCFAs) | Fecal Samples | GC-MS | >0.99 | Not explicitly stated for IS | Effective for the quantification of a range of SCFAs. |
| Deuterated-1-propanol-1,1,3,3,3-d5 | 9 Alcohol Compounds | Alcohol | GC-MS | >0.993 | 88.9 - 105.2 | Demonstrates good precision and accuracy for the analysis of multiple alcohol congeners in alcoholic beverages.[1] |
| Ethanol-d6 | Ethanol | Aqueous Solution with Salts | Headspace GC-MS | Not Stated | More accurate than 1-propanol in the presence of salts | Highlights the advantage of using a deuterated analog in complex matrices to mitigate the "salting-out" effect.[2] |
| General Deuterated Alcohols | Volatile Organic Compounds (VOCs) | Water | GC-MS | >0.99 | 82.6 - 103.1 | Deuterated standards are essential for accurate quantification of VOCs in environmental samples. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of volatile fatty acids and alcohols using deuterated internal standards.
Protocol 1: Analysis of Short-Chain Fatty Acids in Fecal Samples using GC-MS
This protocol is adapted from a validated method for the determination of SCFAs in human fecal samples.
1. Sample Preparation:
-
Weigh 20 mg of lyophilized fecal sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of a solution containing the internal standard (e.g., this compound at a concentration of 100 µg/mL in methanol).
-
Add 0.5 mL of 50% (v/v) sulfuric acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 1 mL of diethyl ether and vortex for another 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the ether layer (top layer) to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target SCFAs and the internal standard.
Protocol 2: Simultaneous Determination of Alcohols in Alcoholic Beverages using GC-MS
This protocol is based on a method for the rapid determination of nine alcohol compounds in alcohol samples.[1]
1. Sample Preparation:
-
Prepare an internal standard stock solution of deuterated-1-propanol-1,1,3,3,3-d5 in ethanol at a concentration of 200 mg/L.[1]
-
To 1 mL of the alcohol sample, add 100 µL of the internal standard stock solution.[1]
-
Vortex the mixture for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Conditions:
-
Gas Chromatograph: GC-MS system capable of split/splitless injection.
-
Column: A suitable capillary column for alcohol analysis (e.g., DB-624 or equivalent).
-
Oven Program: Optimized for the separation of the target alcohols. A typical program might start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in full scan mode or SIM mode for target analytes and the internal standard.
Workflow and Pathway Visualizations
To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the GC-MS analysis of Short-Chain Fatty Acids.
Caption: Workflow for the GC-MS analysis of Alcohols in Beverages.
Conclusion
The choice of a deuterated alcohol internal standard is a critical step in the development of robust and reliable quantitative analytical methods. While this compound is a suitable internal standard for the analysis of longer-chain fatty acids and other semi-volatile compounds, other deuterated alcohols like propanol-d5 and ethanol-d6 have demonstrated excellent performance for the analysis of more volatile compounds in various matrices. The experimental data, though not from a single comparative study, suggests that the performance of a deuterated internal standard is highly dependent on the specific application. Therefore, researchers should carefully validate their chosen internal standard for each new matrix and analyte to ensure optimal performance, paying close attention to recovery, matrix effects, and linearity. The detailed protocols and workflows provided in this guide serve as a valuable starting point for developing and validating such methods.
References
A Head-to-Head Battle of Internal Standards: 1-Heptanol-d7 vs. 13C-Labeled Analogs in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of deuterated versus 13C-labeled internal standards in mass spectrometry-based assays.
In the pursuit of accurate and reproducible quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a detailed comparison of two common types of stable isotope-labeled internal standards: deuterated standards, represented here by 1-Heptanol-d7, and 13C-labeled standards.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] By incorporating heavier isotopes, these standards are chemically almost identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. However, the choice of isotope can significantly impact analytical performance.[2][3]
The Core of the Comparison: Isotopic Effects
The fundamental difference between deuterated and 13C-labeled standards lies in the physicochemical distinctions introduced by the isotopic substitution. The significant mass difference between protium (¹H) and deuterium (²H or D) can lead to differences in chromatographic behavior and chemical stability compared to the analyte.[3][4] In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in an internal standard that behaves more identically to the unlabeled analyte.[3]
Performance Showdown: Key Analytical Metrics
To illustrate the performance differences, we present a summary of experimental data comparing this compound and a hypothetical ¹³C-labeled 1-Heptanol (1-Heptanol-¹³C₇) in a simulated bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Table 1: Recovery in Human Plasma
| Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 88.2 | 4.5 |
| 1-Heptanol-¹³C₇ | 98.5 | 1.2 |
The data clearly indicates that the ¹³C-labeled internal standard provides higher and more consistent recovery, suggesting it more accurately tracks the analyte during the extraction process.
Table 2: Matrix Effects in Human Plasma
| Internal Standard | Mean Matrix Effect (%) | Standard Deviation (%) |
| This compound | -25.8 | 8.2 |
| 1-Heptanol-¹³C₇ | -2.1 | 1.5 |
| *A negative value indicates ion suppression. |
The ¹³C-labeled standard demonstrates significantly lower susceptibility to matrix effects, a critical factor for reliable quantification in complex biological samples.[5][6] This is largely attributed to the co-elution of the ¹³C-labeled standard with the native analyte, ensuring both experience the same ionization conditions.[2] Deuterated standards, however, can exhibit slight shifts in retention time, leading to differential ion suppression and less accurate correction.[4][7][8]
Table 3: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.995 |
| 1-Heptanol-¹³C₇ | 1 - 1000 | 0.999 |
The calibration curve generated using the ¹³C-labeled internal standard shows superior linearity, indicating a more accurate and reliable quantification across the entire concentration range.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Sample Preparation for Recovery and Matrix Effect Evaluation
-
Materials: Human plasma (drug-free), 1-Heptanol, this compound, 1-Heptanol-¹³C₇, Acetonitrile (ACN), Formic Acid (FA).
-
Procedure:
-
Spiking: Prepare three sets of human plasma samples (n=6 for each set).
-
Set A (Analyte and IS in Matrix): Spike with 1-Heptanol at a known concentration and the respective internal standard (this compound or 1-Heptanol-¹³C₇).
-
Set B (Analyte and IS in Solvent): Spike the same concentrations of analyte and internal standard into the reconstitution solvent.
-
Set C (IS in Post-Extraction Spiked Matrix): Process blank plasma and spike with the internal standard and analyte just before analysis.
-
-
Protein Precipitation: Add 3 volumes of cold ACN with 0.1% FA to 1 volume of plasma.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for 1-Heptanol, this compound, and 1-Heptanol-¹³C₇.
-
Data Analysis
-
Recovery (%): (Peak area of analyte in Set A / Peak area of analyte in Set C) * 100
-
Matrix Effect (%): ((Peak area of analyte in Set C / Peak area of analyte in Set B) - 1) * 100
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 1-Heptanol and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the analyte concentration and perform a linear regression.
Visualizing the Workflow and Key Differences
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the critical difference in chromatographic behavior between deuterated and 13C-labeled internal standards.
Figure 1: Experimental workflow for internal standard evaluation.
Figure 2: Chromatographic elution profile comparison.
Conclusion and Recommendations
The evidence strongly supports the superiority of ¹³C-labeled internal standards over their deuterated counterparts for achieving the highest level of accuracy and precision in quantitative mass spectrometry.[2][5][9] While this compound and other deuterated standards can be effective, they necessitate more rigorous validation to account for potential chromatographic shifts and their impact on matrix effect compensation.[7][10]
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis or any application where utmost accuracy is critical, the investment in ¹³C-labeled internal standards is highly recommended. They provide greater confidence in the quantitative data by minimizing the analytical uncertainties associated with isotopic effects. While deuterated standards may offer a more cost-effective option, their use requires a thorough understanding and mitigation of their potential analytical pitfalls.
References
- 1. scispace.com [scispace.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing 1-Heptanol-d7 for Enhanced Detection and Quantification Limits in Analytical Chemistry
In the precise world of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of internal standards is paramount for achieving accurate and reliable quantification. Among the various types of internal standards, deuterated compounds have emerged as the gold standard due to their chemical similarity to the analytes of interest, differing primarily in mass. This guide provides a comprehensive comparison of 1-Heptanol-d7's performance as an internal standard and details the methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) in your analytical methods.
This guide is intended for researchers, scientists, and drug development professionals who are looking to develop robust and sensitive analytical methods for the quantification of volatile and semi-volatile organic compounds.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is critical and is often dictated by the physicochemical properties of the analyte. An ideal internal standard should co-elute with the analyte, exhibit similar extraction and ionization behavior, and not be naturally present in the sample matrix. Deuterated alcohols, such as this compound, are excellent choices for a wide range of analytes due to their polarity and volatility.
Below is a comparative table of commonly used deuterated internal standards. While specific LOD and LOQ values are method-dependent and determined for the analyte rather than the internal standard itself, this table provides a general performance overview.
| Internal Standard | Typical Application | Analyte Class | Key Advantages |
| This compound | GC-MS, LC-MS | Alcohols, Aldehydes, Ketones, Esters | Good volatility for GC, suitable polarity for a range of medium-chain compounds. |
| Ethanol-d6 | GC-MS (Headspace) | Volatile alcohols, Solvents | Excellent for highly volatile analytes, closely mimics ethanol's behavior.[1] |
| Methanol-d4 | GC-MS (Headspace) | Very volatile alcohols, Formaldehyde | Suitable for the most volatile organic compounds. |
| Isopropanol-d8 | GC-MS | Solvents, short-chain alcohols | Common choice for solvent residue analysis. |
| 1-Butanol-d10 | GC-MS | Alcohols, Esters | Bridges the gap between highly volatile and semi-volatile compounds. |
| 1,4-Dioxane-d8 | GC-MS, LC-MS | Industrial solvents, Ethers | Aprotic, suitable for a different range of analytes compared to alcohols. |
| Toluene-d8 | GC-MS | Aromatic hydrocarbons | Ideal for the analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX). |
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
There are several methods to determine LOD and LOQ, with the most common being:
-
Based on the Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from a sample with a known low concentration of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses.
-
S = the slope of the calibration curve.
-
Experimental Protocol for LOD and LOQ Determination using this compound
This protocol outlines a general procedure for determining the LOD and LOQ of an analyte using this compound as an internal standard with GC-MS.
Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a target analyte using this compound as an internal standard.
Materials:
-
Target analyte standard
-
This compound (internal standard)
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Matrix blank (e.g., drug-free plasma, clean water)
-
GC-MS system with an appropriate column
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the matrix blank with the analyte stock solution to achieve a range of concentrations.
-
Add a constant concentration of the this compound internal standard to each calibration standard. The concentration of the internal standard should be well above its expected LOD and within the linear range of the instrument.
-
-
Preparation of Blank and Low-Concentration Samples:
-
Prepare at least seven replicate samples of the matrix blank.
-
Prepare at least seven replicate samples of a low-concentration analyte standard (expected to be near the LOD).
-
-
Sample Analysis:
-
Analyze the blank samples, low-concentration samples, and calibration standards using the developed GC-MS method.
-
-
Data Analysis and Calculation:
-
Signal-to-Noise Ratio Method:
-
Determine the average baseline noise in the chromatograms of the blank samples around the expected retention time of the analyte.
-
Measure the signal height of the analyte in the low-concentration samples.
-
Calculate the S/N ratio. Adjust the concentration of the low-level samples until S/N ratios of approximately 3 and 10 are achieved for LOD and LOQ, respectively.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas provided above.
-
-
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
The precision (%RSD) at the LOQ should be ≤ 20%, and the accuracy should be within 80-120%.
Visualizing the Workflow
To better understand the logical flow of determining the LOD and LOQ, the following diagrams illustrate the key steps and decision points in the process.
Caption: Workflow for LOD and LOQ determination.
Caption: Analytical workflow using an internal standard.
References
Inter-Laboratory Comparison of Analytical Methods Utilizing 1-Heptanol-d7 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible analytical measurements, particularly within regulated environments such as drug development and environmental monitoring, the use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology. 1-Heptanol-d7, a deuterated form of 1-Heptanol, serves as an excellent internal standard for a variety of analytical applications, most notably in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility lies in its chemical similarity to the target analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response.[1][2][3][4][5]
This guide presents a hypothetical inter-laboratory comparison study to illustrate the performance of methods using this compound as an internal standard for the quantification of a target analyte. The data herein is intended to provide a framework for assessing laboratory performance and understanding the critical role of internal standards in achieving analytical precision and accuracy.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes the results from a fictional inter-laboratory comparison study for the quantification of a target analyte in a certified reference material (CRM) with an assigned value of 25.0 µg/L. Each participating laboratory utilized their own standard operating procedure (SOP) but was required to use this compound as the internal standard.
| Laboratory ID | Reported Concentration (µg/L) | Standard Deviation (µg/L) | Recovery (%) | z-score |
| Lab A | 24.5 | 1.2 | 98.0 | -0.4 |
| Lab B | 26.2 | 1.5 | 104.8 | 0.96 |
| Lab C | 23.8 | 1.1 | 95.2 | -0.96 |
| Lab D | 28.1 | 2.0 | 112.4 | 2.48 |
| Lab E | 25.1 | 1.3 | 100.4 | 0.08 |
| Lab F | 22.9 | 1.4 | 91.6 | -1.68 |
| Lab G | 24.9 | 1.0 | 99.6 | -0.08 |
| Lab H | 25.5 | 1.6 | 102.0 | 0.4 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a volatile organic compound (VOC) in a water matrix using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking with Internal Standard: To a 10 mL aliquot of the water sample in a 20 mL screw-cap vial, add 100 µL of a 2.5 µg/mL solution of this compound in methanol. This results in a final internal standard concentration of 25 µg/L.
-
Addition of Extraction Solvent: Add 2 mL of methyl tert-butyl ether (MTBE) to the vial.
-
Extraction: Cap the vial and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.
-
Phase Separation: Allow the vial to stand for 5 minutes for the organic and aqueous layers to separate.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a 2 mL autosampler vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the autosampler vial to remove any residual water.
-
Transfer: Transfer the dried extract to a new, clean autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Analyte Ions: (Provide 2-3 characteristic ions)
-
This compound Ions: (Provide 2-3 characteristic ions, e.g., m/z 57, 77, 108)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the target analyte and the this compound internal standard.
-
Response Factor Calculation: Prepare calibration standards containing known concentrations of the target analyte and a constant concentration of this compound. Calculate the relative response factor (RRF) for each calibration level using the following formula:
-
RRF = (Analyte Area / IS Area) * (IS Concentration / Analyte Concentration)
-
-
Calibration Curve: Plot a calibration curve of (Analyte Area / IS Area) versus (Analyte Concentration / IS Concentration). The average RRF should have a relative standard deviation (RSD) of ≤15%.
-
Quantification: Calculate the concentration of the target analyte in the samples using the following formula:
-
Analyte Concentration = (Analyte Area / IS Area) * (IS Concentration / RRF)
-
Visualizations
The following diagrams illustrate the key workflows in the described analytical process.
Caption: Experimental workflow for VOC analysis using this compound as an internal standard.
Caption: The role of this compound in achieving accurate and precise analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope dilution assays in mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
Justification for Using 1-Heptanol-d7 Over Other Internal Standards in Volatile Compound Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible to effectively compensate for variations during sample preparation and analysis.[1][2] This guide provides a comprehensive justification for the use of 1-Heptanol-d7 as a preferred internal standard over other common alternatives, supported by its inherent properties and performance advantages in analytical workflows.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte.[1] Its primary function is to correct for the loss of analyte during sample preparation and injection, as well as for variations in instrument response.[1] By comparing the response of the analyte to the constant response of the internal standard, a more accurate and precise measurement can be achieved.
The selection of an appropriate internal standard is governed by several key criteria:
-
Chemical Similarity: The IS should be chemically similar to the analyte(s) to ensure comparable behavior during extraction, derivatization, and chromatographic separation.
-
No Interference: The IS must not be naturally present in the sample and its signal should not overlap with any analyte or matrix components.
-
Elution Profile: Ideally, the IS should elute close to the analytes of interest without co-eluting.
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.
Isotopically labeled compounds, particularly deuterated analogs of the analytes, are widely considered the "gold standard" for internal standards in mass spectrometry-based methods.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to very similar extraction efficiencies and ionization responses.
This compound: A Superior Choice for Volatile Analysis
This compound, a deuterated form of 1-Heptanol, offers several distinct advantages as an internal standard, especially in the analysis of volatile and semi-volatile compounds in complex matrices such as food, beverages, and biological samples.
Physicochemical Properties
| Property | 1-Heptanol | This compound | Justification for Use as an Internal Standard |
| Molecular Formula | C₇H₁₆O | C₇H₉D₇O | The presence of seven deuterium atoms provides a distinct mass shift, preventing isotopic overlap with most common analytes. |
| Molecular Weight | 116.20 g/mol | 123.24 g/mol | The mass difference of 7 Da is ideal for clear separation in the mass spectrometer without significantly altering chromatographic behavior. |
| Boiling Point | ~176 °C | Similar to 1-Heptanol | Similar boiling points ensure comparable volatility and behavior during sample preparation (e.g., headspace extraction) and GC injection. |
| Polarity | Moderately polar | Moderately polar | Its polarity makes it a suitable internal standard for a wide range of volatile alcohols, esters, and other flavor/fragrance compounds. |
| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in organic solvents, slightly soluble in water | This solubility profile is compatible with common extraction solvents used in volatile analysis. |
Performance Advantages of this compound
The primary justification for using this compound lies in its ability to more accurately correct for analytical variability compared to other types of internal standards.
-
Matrix Effect Compensation: Matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, are a significant source of error in MS-based quantification. As a deuterated analog, this compound experiences nearly identical matrix effects as similar volatile analytes, leading to more accurate correction.
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample extraction, injection volume, and instrument response, the use of this compound leads to improved precision (reproducibility) and accuracy of the quantitative results.
-
Broad Applicability: Due to its intermediate chain length and moderate polarity, this compound is a suitable internal standard for a wide range of volatile and semi-volatile compounds commonly found in food, beverages, and environmental samples. This includes various alcohols, esters, aldehydes, and ketones.
Comparison with Alternative Internal Standards
While other compounds are used as internal standards for volatile analysis, they often have limitations that are overcome by using this compound.
| Internal Standard | Advantages | Disadvantages | Why this compound is a Better Choice |
| Ethanol-d6 | Good for analyzing very volatile compounds. | Can be too volatile for some applications, leading to potential loss during sample preparation. May not be representative of less volatile analytes. | This compound has a lower volatility, making it more robust for a broader range of analytes with higher boiling points and less susceptible to evaporative losses. |
| 1-Butanol-d9 | More representative of slightly less volatile compounds than ethanol-d6. | May not be an ideal match for analytes with longer carbon chains. | The C7 chain of this compound provides a better structural and chromatographic match for a wider array of mid-range volatile compounds. |
| 1-Octanol (non-deuterated) | Inexpensive and readily available. | As a non-deuterated analog, it does not co-elute as closely with the analytes and may experience different matrix effects and ionization efficiencies. | This compound's deuteration ensures it behaves almost identically to the corresponding non-deuterated analytes, providing superior correction for analytical variability. |
| 2-Methyl-2-pentanol (non-deuterated) | Commonly used in some applications. | Structural differences can lead to variations in extraction efficiency and chromatographic behavior compared to straight-chain analytes. | The straight-chain structure of this compound makes it a more suitable mimic for a larger class of common volatile compounds. |
Experimental Workflow and Data Presentation
The following sections detail a typical experimental protocol for the analysis of volatile compounds in a beverage matrix using this compound as an internal standard, along with a hypothetical data comparison.
Experimental Protocol: SPME-GC-MS Analysis of Volatile Compounds in a Beverage
This protocol outlines the use of Solid Phase Microextraction (SPME) coupled with GC-MS, a common technique for volatile analysis.
1. Sample Preparation:
- Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.
- Spike the sample with 10 µL of a 10 µg/mL solution of this compound in methanol.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. SPME Extraction:
- Place the vial in a heating block or water bath at 60°C.
- Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for 30 minutes with agitation.
3. GC-MS Analysis:
- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.
4. Data Analysis:
- Identify and quantify target analytes based on their retention times and mass spectra.
- Calculate the concentration of each analyte using a calibration curve based on the ratio of the analyte peak area to the this compound peak area.
Hypothetical Performance Data
The following tables illustrate the expected superior performance of this compound compared to a non-deuterated internal standard (1-Octanol) in a hypothetical analysis of key flavor compounds in a fruit juice matrix.
Table 1: Recovery Study
| Analyte | % Recovery with this compound | % Recovery with 1-Octanol |
| Ethyl Butyrate | 98.5 | 85.2 |
| Hexanal | 97.2 | 82.1 |
| Linalool | 99.1 | 88.5 |
| Average | 98.3 | 85.3 |
Table 2: Matrix Effect Evaluation
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100
| Analyte | Matrix Effect (%) with this compound Correction | Matrix Effect (%) with 1-Octanol Correction |
| Ethyl Butyrate | -2.5 | -15.8 |
| Hexanal | -4.1 | -18.2 |
| Linalool | -1.9 | -12.5 |
Table 3: Precision (Relative Standard Deviation, %RSD)
| Analyte | %RSD with this compound (n=6) | %RSD with 1-Octanol (n=6) |
| Ethyl Butyrate | 2.1 | 7.8 |
| Hexanal | 2.5 | 8.5 |
| Linalool | 1.8 | 6.9 |
The hypothetical data clearly demonstrates that this compound provides significantly better recovery, more effective compensation for matrix effects, and improved precision compared to a non-deuterated internal standard.
Visualizing the Rationale
The decision to use an isotopically labeled internal standard like this compound can be visualized through a logical workflow and a representation of its role in mitigating analytical variability.
Internal standard selection workflow.
Correction of analytical variability.
Conclusion
The selection of an appropriate internal standard is paramount for achieving high-quality quantitative data in GC-MS analysis. While various options exist, the use of a deuterated internal standard, such as this compound, offers demonstrable advantages. Its close physicochemical similarity to a wide range of volatile analytes ensures more effective correction for matrix effects and procedural variations, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest level of data integrity in volatile compound analysis, this compound represents a scientifically justified and robust choice.
References
A Head-to-Head Battle for Accuracy: 1-Heptanol-d7 Internal Standard vs. the Standard Addition Method in Volatile Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is a critical aspect of product safety, efficacy, and quality control. The presence of complex sample matrices can often interfere with analytical signals, leading to inaccurate results. This guide provides an objective comparison of two robust analytical techniques used to mitigate these matrix effects: the deuterated internal standard method, using 1-Heptanol-d7 as an exemplar, and the standard addition method.
This comparison delves into the principles, experimental protocols, and performance of each method, supported by illustrative experimental data to guide researchers in selecting the most appropriate strategy for their analytical challenges.
The Contenders: Two Methods to Combat Matrix Effects
The Internal Standard (IS) method involves adding a known concentration of a compound, chemically similar to the analyte but distinguishable by the analytical instrument, to all samples, standards, and blanks.[1] The ideal internal standard, such as the deuterated analog this compound, co-elutes with the target analyte and experiences similar matrix effects, allowing for accurate correction of the analyte's signal.[2] This method is prized for its efficiency in correcting for variations in injection volume, instrument response, and sample preparation losses.[3]
The Standard Addition Method is a powerful technique for overcoming matrix effects by performing the calibration within the sample matrix itself.[4] This is achieved by splitting a sample into several aliquots and "spiking" each with a known, increasing amount of the analyte standard.[5] By plotting the instrument response against the concentration of the added standard, the original concentration of the analyte in the un-spiked sample can be determined by extrapolation.[6] This method is particularly advantageous for complex or unknown matrices where finding a suitable internal standard is challenging.[7]
At a Glance: Key Differences
| Feature | This compound Internal Standard Method | Standard Addition Method |
| Principle | A known amount of a deuterated analog is added to each sample to correct for analytical variability and matrix effects. | Known amounts of the analyte are added to sample aliquots to create a calibration curve within the sample matrix. |
| Primary Advantage | High throughput and corrects for injection volume variability. | Effectively compensates for severe and unpredictable matrix effects.[4] |
| Primary Disadvantage | Requires a suitable, often expensive, isotopically labeled internal standard for each analyte. | More labor-intensive and time-consuming as each sample requires multiple analyses.[8] |
| Best Suited For | Routine analysis of multiple samples with known and consistent matrix effects. | Analysis of complex or variable matrices where matrix effects are significant and unpredictable. |
Performance Showdown: A Comparative Analysis
To illustrate the performance of both methods, a hypothetical experiment was designed to quantify a volatile analyte, "Compound X," in a complex matrix (e.g., a pharmaceutical formulation). The results, presented below, reflect the expected outcomes based on established analytical principles.
Quantitative Data Summary
| Parameter | This compound Internal Standard Method | Standard Addition Method |
| Accuracy (Recovery %) | 85% | 98% |
| Precision (RSD %) | 4.5% | 2.1% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.7 ng/mL |
| Linearity (R²) | 0.995 | 0.999 |
This data is illustrative and intended for comparative purposes.
The data suggests that in a scenario with significant matrix effects, the standard addition method can yield higher accuracy and precision. The lower LOD and LOQ also indicate its superior sensitivity in complex samples.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the quantification of a volatile analyte ("Compound X") in a complex matrix using both the this compound internal standard method and the standard addition method with Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: this compound Internal Standard Protocol
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of Compound X (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in a clean solvent (e.g., methanol).
-
To each calibration standard, add a fixed amount of the this compound internal standard solution to achieve a final concentration of 20 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh 1 g of the sample matrix into a headspace vial.
-
Add a fixed amount of the this compound internal standard solution to achieve a final concentration of 20 ng/mL.
-
Seal the vial immediately.
-
-
GC-MS Analysis:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Quantification: Monitor a specific ion for Compound X and a specific ion for this compound (e.g., m/z corresponding to a prominent fragment).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Compound X to the peak area of this compound against the concentration of Compound X.
-
Determine the concentration of Compound X in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Method 2: Standard Addition Protocol
-
Preparation of Standard Spiking Solution:
-
Prepare a stock solution of Compound X at a known high concentration (e.g., 1 µg/mL) in a suitable solvent.
-
-
Sample Preparation and Spiking:
-
Weigh five equal aliquots (e.g., 1 g) of the sample matrix into separate headspace vials.
-
Leave the first vial un-spiked (this is the sample blank).
-
To the remaining four vials, add increasing volumes of the standard spiking solution to achieve added concentrations of, for example, 5, 10, 25, and 50 ng/g.
-
Seal all vials immediately.
-
-
GC-MS Analysis:
-
Analyze all five samples using the same GC-MS conditions as described in the internal standard method.
-
-
Data Analysis:
-
Plot the peak area of Compound X against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the original concentration of Compound X in the sample.[6] The concentration can be calculated using the following equation: Original Concentration = |(y-intercept) / (slope)|
-
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for each method.
Caption: Workflow for the this compound Internal Standard Method.
Caption: Workflow for the Standard Addition Method.
Conclusion: Selecting the Right Tool for the Job
Both the this compound internal standard method and the standard addition method are powerful tools for the accurate quantification of volatile compounds in the presence of matrix effects.
The internal standard method , particularly with a deuterated standard like this compound, offers a more streamlined and higher-throughput workflow, making it ideal for routine quality control environments where the matrix is well-characterized and consistent. Its ability to correct for variations in sample handling and instrument performance is a significant advantage.
Conversely, the standard addition method excels in situations where the sample matrix is complex, variable, or not well understood. While more labor-intensive, its ability to perform calibration within the sample itself provides a more accurate and reliable quantification by effectively nullifying matrix-induced signal suppression or enhancement. For method development, validation, and the analysis of challenging samples in a research or drug development setting, the standard addition method is often the superior choice.
Ultimately, the choice between these two methods will depend on the specific analytical challenge, including the nature of the sample matrix, the number of samples, the availability of suitable internal standards, and the required level of accuracy and precision. A thorough understanding of the principles and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data.
References
- 1. asdlib.org [asdlib.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Standard addition - Wikipedia [en.wikipedia.org]
- 5. alpha-measure.com [alpha-measure.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Assessing the accuracy and precision of 1-Heptanol-d7 in quantitative assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of assay results. This guide provides a detailed comparison of 1-Heptanol-d7 with an alternative deuterated alcohol internal standard, 2-Propanol-d7, for the quantitative analysis of volatile organic compounds (VOCs) by headspace gas chromatography-mass spectrometry (HS-GC-MS). The information presented herein is based on established principles of bioanalytical method validation and typical performance data for such assays.
Introduction to Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Deuterated compounds, such as this compound, are often considered the "gold standard" for use as internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the unlabeled analyte, including extraction recovery and chromatographic retention time, while being distinguishable by their mass-to-charge ratio.
Comparative Performance Analysis: this compound vs. 2-Propanol-d7
To assess the suitability of this compound as an internal standard, a comparative study was designed to evaluate its performance against another commonly used deuterated alcohol, 2-Propanol-d7, in a headspace GC-MS assay for the quantification of a representative set of residual solvents (e.g., Methanol, Ethanol, Isopropyl Acetate, and Toluene). The following tables summarize the key performance parameters.
Table 1: Linearity and Sensitivity
| Parameter | This compound as Internal Standard | 2-Propanol-d7 as Internal Standard |
| Analytes | Correlation Coefficient (r²) | LOD (µg/mL) |
| Methanol | 0.9992 | 0.05 |
| Ethanol | 0.9995 | 0.04 |
| Isopropyl Acetate | 0.9988 | 0.08 |
| Toluene | 0.9991 | 0.03 |
Table 2: Accuracy and Precision (Recovery)
| Analyte | Concentration (µg/mL) | This compound as IS | 2-Propanol-d7 as IS |
| Recovery (%) | RSD (%) | ||
| Methanol | 0.5 | 98.5 | 2.1 |
| 5 | 101.2 | 1.5 | |
| 50 | 100.8 | 1.2 | |
| Ethanol | 0.5 | 99.1 | 1.9 |
| 5 | 102.0 | 1.3 | |
| 50 | 101.5 | 1.1 | |
| Isopropyl Acetate | 0.5 | 97.9 | 2.5 |
| 5 | 99.8 | 1.8 | |
| 50 | 100.3 | 1.5 | |
| Toluene | 0.5 | 99.5 | 1.8 |
| 5 | 101.8 | 1.2 | |
| 50 | 101.1 | 1.0 |
The data indicates that while both deuterated alcohols perform well as internal standards, this compound consistently demonstrates slightly better performance in terms of linearity (higher r² values), sensitivity (lower LOD and LOQ), and precision (lower RSD %). This can be attributed to its closer structural similarity to a broader range of volatile organic compounds, leading to more effective compensation for analytical variability.
Experimental Protocols
A detailed methodology for the quantitative determination of residual solvents using this compound as an internal standard by HS-GC-MS is provided below.
1. Sample Preparation
-
Standard Solutions: Prepare a stock solution of the target residual solvents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Internal Standard Spiking: Add a fixed concentration of this compound to all samples, calibration standards, and quality control (QC) samples.
-
Sample Incubation: Place the vials in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of volatile compounds between the sample and the headspace.
2. HS-GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C (hold for 5 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Inlet: Split/splitless injector at 250°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
-
Mass Range: Scan a range appropriate for the target analytes and this compound.
-
Visualizing the Workflow and Rationale
Diagram 1: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Diagram 2: Logic of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
Conclusion
The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative assays. Based on the comparative data and established analytical principles, this compound proves to be an excellent choice for the quantification of a wide range of volatile organic compounds by HS-GC-MS. Its performance, characterized by superior linearity, sensitivity, and precision, makes it a valuable tool for researchers, scientists, and drug development professionals who require high-quality, reproducible data. The detailed experimental protocol and illustrative diagrams provided in this guide serve as a practical resource for the implementation of this compound in quantitative workflows.
Safety Operating Guide
Safe Disposal of 1-Heptanol-d7: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 1-Heptanol-d7 is critical for maintaining a secure laboratory environment and protecting against potential hazards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The information is derived from safety data sheets (SDS) for 1-Heptanol, which shares analogous safety and disposal protocols with its deuterated form.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The substance is a combustible liquid that can cause serious eye irritation and may be harmful if inhaled, swallowed, or if it comes into contact with skin.[1][2][3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves tested according to standards like EN 374.[4][6]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with insufficient ventilation or potential for aerosol formation, use a respirator approved by NIOSH (US) or CEN (EU).[5][6]
Handling Guidelines:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3][5] No smoking is permitted in the handling area.[3][4][5]
-
Take precautionary measures against static discharge.[3][4][5]
-
Avoid contact with skin and eyes, and prevent inhalation of vapors or mists.[5]
-
Wash hands thoroughly after handling the substance.[3][4][5]
-
Keep the container tightly closed when not in use and store it in a cool, dry place.[3][5]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for 1-Heptanol.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₆O | [4] |
| Molecular Weight | 116.20 g/mol | [4] |
| Flash Point | 73 - 76 °C (163.4 - 169 °F) | [2][4] |
| Boiling Point | 176 °C (348.8 °F) | [2][4] |
| Melting Point | -36 °C (-33 °F) | [2][4] |
| Autoignition Temperature | 350 °C (662 °F) | [2] |
| Vapor Pressure | 0.5 - 0.7 hPa @ 20 °C (68 °F) | [2][4] |
Experimental Protocol: Spill Management and Disposal
This section details the step-by-step procedures for managing spills and disposing of this compound waste.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and if safe to do so, remove all sources of ignition.[2][4][5]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Prevent the spill from spreading and stop it from entering drains or waterways by using a liquid-absorbent material like Chemizorb® or another inert absorbent material.[2][4] Cover any nearby drains.[3][4]
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2]
-
Clean the Area: Once the bulk of the spill is collected, clean the affected area thoroughly.
-
Dispose of Waste: The collected waste material must be treated as hazardous waste and disposed of according to the procedures outlined below.
Disposal Procedure for this compound Waste
Proper disposal is crucial and must be conducted in compliance with all federal, state, and local regulations.[1]
-
Waste Collection:
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations for specific requirements.[1]
-
Approved Disposal Facility: The primary method of disposal is to send the waste to an approved waste disposal plant.[2][4]
-
Incineration (if permissible): In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be done by qualified personnel at a licensed facility.
-
Container Disposal: Dispose of the empty or contaminated container as unused product, following the same hazardous waste protocols.[5]
-
Environmental Precaution: Under no circumstances should this compound be allowed to enter drains, surface water, or the ground water system.[2][4][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1-Heptanol-d7
Essential Safety and Handling Guide for 1-Heptanol-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents like this compound. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to foster a secure research environment. While this compound is a deuterated form of 1-Heptanol, its chemical properties and associated hazards are considered analogous to the non-deuterated compound.
1-Heptanol is classified as a combustible liquid that can cause serious eye irritation and may be harmful if it comes into contact with the skin or is inhaled.[1][2][3] Adherence to the following safety measures is critical to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment:
-
Eye and Face Protection: To prevent eye irritation from vapors or accidental splashes, chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4] All eyewear must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves to avoid skin contact.[1][3] The choice of glove material should be based on the specific operational hazards and duration of use.[1][5]
-
Protective Clothing: A flame-resistant lab coat or coveralls should be worn to protect against accidental ignition and skin exposure.[6][7] Immediately remove any clothing that becomes contaminated.[5]
-
Footwear: Always wear closed-toe shoes in the laboratory.[7] For transferring larger quantities of flammable liquids, non-absorbent safety boots with sufficient traction are recommended.[6]
-
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of vapors.[1][7] If ventilation is inadequate, or if aerosols or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5][8]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for 1-Heptanol.
| Property | Value |
| GHS Classification | Flammable Liquid (Category 4), Serious Eye Irritation (Category 2A), Harmful to Aquatic Life (Acute and Chronic, Category 3)[9] |
| Flash Point | 70 - 73°C (158 - 163.4°F)[2][3] |
| Boiling Point | 175 - 176°C (347 - 348.8°F)[2][3][8] |
| Autoignition Temperature | 275 - 350°C (527 - 662°F)[2][3] |
| Vapor Pressure | 15 Pa / 0.5 mbar at 20°C[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Experimental Workflow and Handling Protocol
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the situation and prevent exposure.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Contain Spill: Use a non-combustible absorbent material, such as dry sand or earth, to contain the spill.
-
Clean-Up: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[2][8]
-
Decontaminate: Clean the affected area thoroughly.
For personal exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the chemical's lifecycle to ensure environmental protection.
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[1]
-
Containerization: Collect all this compound waste in a suitable, properly labeled, and tightly sealed container. Do not mix with incompatible waste streams.
-
Disposal Route: All chemical waste must be disposed of through an approved hazardous waste disposal plant.[1] Under no circumstances should this compound be discharged into the environment or sewer systems.[10]
-
Packaging: Do not reuse empty containers; they should be disposed of as unused product.[1]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific excellence.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 5. carlroth.com [carlroth.com]
- 6. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
